Methylaminoacetonitrile sulfate
Description
The exact mass of the compound Methylaminoacetonitrile sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylaminoacetonitrile sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylaminoacetonitrile sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(methylamino)acetonitrile;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.H2O4S/c1-5-3-2-4;1-5(2,3)4/h5H,3H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZVAFMXLJJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955569 | |
| Record name | Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33986-15-1 | |
| Record name | Sulfato(2-)--(methylamino)acetonitrilato(2-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylaminoacetonitrile Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Methylaminoacetonitrile Sulfate
This guide provides a comprehensive technical analysis of Methylaminoacetonitrile Sulfate, a critical C3-synthon used in the synthesis of sarcosine derivatives and nitrogen-containing heterocycles.[1]
Identity, Characterization, and Synthetic Utility in Heterocyclic Chemistry[1][2][3]
Executive Summary
Methylaminoacetonitrile sulfate (CAS 33986-15-1) is the sulfuric acid salt of methylaminoacetonitrile.[2] It serves as a strategic "masked" amino acid precursor and a bifunctional building block containing both a nucleophilic amine and an electrophilic nitrile.[1] Its primary utility lies in the synthesis of Sarcosine (N-methylglycine) and the construction of 1,2-azoles (pyrazoles) and 1,3-azoles (imidazoles) via cyclocondensation.[1]
Nomenclature and Chemical Identity
Precise identification is critical as this compound is often confused with its hydrochloride analog or the non-methylated parent.[1]
Table 1: Chemical Identity Matrix
| Parameter | Specification |
| Primary Name | Methylaminoacetonitrile Sulfate |
| CAS Number | 33986-15-1 |
| IUPAC Name | 2-(Methylamino)acetonitrile sulfate (1:[1]1) |
| Common Synonyms | Sarcosinonitrile sulfate; N-Methylglycinonitrile sulfate; N-Methylaminoacetic acid nitrile sulfate |
| Molecular Formula | C |
| Molecular Weight | 168.17 g/mol |
| SMILES | CNCC#N.OS(=O)(=O)O |
| InChI Key | GTGIXCPOLMWQTC-UHFFFAOYSA-N |
Visualizing the Nomenclature Hierarchy
The following diagram illustrates the structural relationships and synonym derivation for clear database searching.
Figure 1: Nomenclature hierarchy linking common trade names to the IUPAC identity.[1]
Physicochemical Properties
Understanding the physical state is essential for handling and stoichiometry calculations.[1]
Table 2: Physical Properties
| Property | Value | Context |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas.[1] |
| Melting Point | 159.0 – 163.0 °C | Decomposition often occurs near MP.[1] |
| Solubility | High in Water; Moderate in Methanol | Insoluble in non-polar solvents (Hexane, Et2O).[1] |
| Acidity (pH) | Acidic in aqueous solution | Due to the sulfuric acid counterion.[1] |
| Stability | Stable under dry conditions | Hydrolyzes to Sarcosine in the presence of moisture/acid.[1] |
Synthetic Utility & Mechanisms
Methylaminoacetonitrile sulfate is a bifunctional synthon . The amine group (
A. Hydrolysis to Sarcosine (N-Methylglycine)
The most direct application is the synthesis of Sarcosine, a biomarker for prostate cancer and a glycine transporter inhibitor.[1]
Mechanism:
-
Protonation: The nitrile nitrogen is protonated by the sulfuric acid counterion.[1]
-
Hydration: Water attacks the nitrile carbon to form an amide intermediate.[1]
-
Hydrolysis: The amide bond is cleaved to yield the carboxylic acid.[1]
B. Heterocycle Formation (Imidazoles & Pyrazoles)
This is the primary utility in drug discovery.[1] The compound reacts with amidines, hydrazines, or isothiocyanates to close 5-membered rings.[1]
Protocol: Synthesis of 1-Methyl-4-cyano-5-aminopyrazole (Theoretical Workflow) Note: This scaffold is a precursor to phenylpyrazole insecticides.
-
Reagents: Methylaminoacetonitrile sulfate, Ethoxymethylene malononitrile, Base (Et
N or NaOAc).[1] -
Step 1 (Free Basing): Treat the sulfate salt with mild base to release the free amine in situ.[1]
-
Step 2 (Condensation): The amine attacks the ethoxymethylene carbon.
-
Step 3 (Cyclization): Intramolecular attack of the hydrazine equivalent (or second nitrogen source) on the nitrile carbon.
Synthetic Pathway Visualization
Figure 2: Divergent synthetic pathways yielding Amino Acids (Path A) or Heterocycles (Path B).[1]
Handling, Safety, and Analytical Characterization[1]
Safety Protocol (E-E-A-T)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]
-
Handling: Use a fume hood.[1] The sulfate salt is less volatile than the free base but can generate HCN if exposed to strong acids under certain conditions (though hydrolysis to the acid is more likely).
-
Storage: Desiccate at room temperature. Hygroscopic nature degrades purity over time.[1]
Analytical Characterization
To validate the identity of the compound in the lab, look for these signals:
-
IR Spectroscopy:
-
1H NMR (D
O):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 196971, Aminoacetonitrile sulfate. Retrieved from [Link](Note: Analogous structure reference for spectral data comparison).
-
El-Naggar, A. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link].[1]
Sources
Safety and handling guidelines for Methylaminoacetonitrile sulfate
CAS: 33986-15-1 | Formula:
Executive Summary & Chemical Identity
Methylaminoacetonitrile sulfate (MAAN Sulfate) is the stabilized sulfate salt of N-methylaminoacetonitrile. While the free base is prone to polymerization and oxidative degradation, the sulfate salt forms a stable, albeit hygroscopic, crystalline solid. It is a critical
Critical Safety Directive: Despite its classification often stopping at "Harmful," researchers must treat MAAN Sulfate as a masked cyanide source . Under physiological or basic conditions,
Physicochemical Properties
| Property | Data | Relevance to Handling |
| Molecular Weight | 238.26 g/mol | Stoichiometry is 2:1 (Amine:Sulfate).[1] |
| Appearance | White to beige crystalline powder | Discoloration (orange/green) indicates oxidation/instability. |
| Melting Point | 120–125 °C (dec) | Do not heat open containers; decomposition releases toxic fumes. |
| Solubility | High in Water, DMSO | Spills are difficult to contain if surfaces are wet. |
| Acidity | Acidic in solution | Incompatible with strong bases (liberates unstable free base). |
Hazard Identification & Mechanistic Toxicology
GHS Classification: Warning.[2] Acute Toxicity (Oral/Dermal/Inhal) Cat 4; Skin/Eye Irritation Cat 2.[3]
The "Masked" Cyanide Hazard
Standard SDSs often understate the risk of
Figure 1: Chemical Stability & Hazard Pathway This diagram illustrates the stability profile and the conditions leading to hazardous decomposition.
Caption: Decomposition pathways showing the liberation of unstable free base and subsequent HCN release.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary: All handling of the solid powder must occur within a certified Chemical Fume Hood .
-
Static Control: Use an ionizing blower or anti-static weighing boats. The fine powder is prone to static charge, increasing inhalation risk during transfer.
-
Inert Atmosphere: Store and dispense under Nitrogen or Argon to prevent moisture absorption and hydrolysis.
PPE Selection Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Hand (Primary) | Nitrile (Double Gloved) | Standard nitrile offers good protection against solid salts. |
| Hand (High Risk) | Silver Shield (Laminate) | Required if handling concentrated solutions or if free base is generated. |
| Respiratory | N95/P100 (if outside hood) | Only for emergencies. Engineering controls (hood) are mandatory for routine work. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the corrosive nature of the sulfate salt. |
Experimental Handling Protocols
Protocol A: Safe Weighing & Transfer
Context: The sulfate salt is often clumpy and hygroscopic. Static electricity can cause particle dispersion.
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tare-weighed vial, fill it in the hood, cap it tightly, and weigh outside.
-
Anti-Static Measure: Wipe the spatula and the exterior of the weighing vessel with an anti-static wipe.
-
Transfer: Do not use metal spatulas if the substance appears discolored (green/orange implies acidity/oxidation that may corrode metal). Use porcelain or PTFE-coated tools.
-
Cleanup: Immediately wipe the balance area with a moist paper towel (water solubilizes the salt) followed by a dry wipe. Dispose of wipes as hazardous solid waste.
Protocol B: Reaction Setup (Solubilization)
Context: Dissolving the salt generates a localized acidic environment.
-
Solvent Choice: Dissolve in water or DMSO. Avoid dissolving directly in strong basic buffers without cooling, as the exotherm + pH shift can liberate the volatile free base.
-
Neutralization (If required): If the free amine is needed:
-
Cool the solution to 0°C.
-
Add base (e.g.,
) slowly. -
Warning: The free base is unstable. Use immediately. Do not store the neutralized solution.
-
Emergency Response & Waste Disposal
Accidental Release (Spill)
Do not use bleach (Hypochlorite) initially. Bleach can react with amines to form chloramines (toxic gas).
Figure 2: Spill Response Logic
Caption: Decision matrix for safe containment and disposal of MAAN Sulfate spills.
Exposure First Aid[4][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin; this increases transdermal absorption.
-
Cyanide Antidote: While rare for the sulfate salt, if symptoms of cyanide poisoning (almond odor, rapid breathing, confusion) appear, medical personnel must consider cyanide antidote protocols (e.g., Hydroxocobalamin).
Waste Disposal[2][5][6]
-
Segregation: Keep separate from Oxidizers (Fire risk) and Strong Bases (HCN/Free base release).
-
Labeling: clearly label as "Nitrile Salt - Acidic - Toxic."
Storage & Stability
-
Hygroscopicity: The sulfate salt will absorb atmospheric water, leading to hydrolysis and "clumping."
-
Recommended Conditions:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Argon or Nitrogen backfill.
-
Container: Tightly sealed amber glass (protects from light/UV degradation).
-
References
-
National Institutes of Health (NIH) - PubChem. Methylaminoacetonitrile hydrochloride (Analogous Salt Data). Retrieved from
-
Tokyo Chemical Industry (TCI). Methylaminoacetonitrile Sulfate - Safety Data Sheet (SDS).[2] Retrieved from
-
ChemicalBook. Methylaminoacetonitrile Sulfate Properties and Safety. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Bis[(cyanomethyl)ammonium] sulphate. Retrieved from
Sources
An In-Depth Technical Guide to the Solubility of Methylaminoacetonitrile Sulfate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Physicochemical Landscape
The solubility of a compound is fundamentally governed by the interplay of its own physicochemical properties and those of the solvent. Methylaminoacetonitrile sulfate ((CH₃NHCH₂CN)₂·H₂SO₄) is an organic salt, and its solubility is a reflection of its ionic and polar nature.
1.1. Solute Analysis: Methylaminoacetonitrile Sulfate
-
Structure and Polarity: Methylaminoacetonitrile itself contains a polar nitrile group (-C≡N) and a secondary amine group (-NH-), capable of hydrogen bonding. The protonation of the amine group to form the sulfate salt significantly increases its polarity and introduces strong ionic character. The molecule has a molecular weight of 238.26 g/mol .[1]
-
Physical Properties: It is a solid, appearing as a white to orange or green powder or crystal, with a melting point range of 159.0 to 163.0 °C.[2][3] Its water solubility is described as "almost transparency," suggesting good but not unlimited solubility in water.[2][3]
1.2. Solvent Classification and Rationale
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] Solvents are broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as water and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at dissolving polar and ionic compounds.
-
Polar Aprotic Solvents: Solvents like acetonitrile and dimethylformamide (DMF) possess polar functional groups but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are not effective at dissolving polar or ionic substances.
Section 2: Qualitative and Predicted Solubility Profile
Table 1: Predicted Solubility of Methylaminoacetonitrile Sulfate in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The ionic nature of the sulfate salt and the hydrogen bonding capabilities of the cation favor strong interactions with water molecules. |
| Methanol | Moderate to High | As a polar protic solvent, methanol can solvate the ions, though likely less effectively than water due to its lower polarity. | |
| Ethanol | Moderate | Similar to methanol but with a longer alkyl chain, reducing its overall polarity and ability to dissolve highly ionic species. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a highly polar aprotic solvent capable of solvating cations well. |
| Dimethylformamide (DMF) | Moderate | DMF is another polar aprotic solvent that should be capable of dissolving the salt, though perhaps to a lesser extent than DMSO. | |
| Acetonitrile | Low to Sparingly Soluble | While polar, acetonitrile is generally less effective at dissolving ionic salts compared to more polar aprotic solvents like DMSO or DMF.[5][6][7] | |
| Nonpolar | Toluene | Insoluble | The large difference in polarity between the ionic solute and the nonpolar solvent results in very weak solute-solvent interactions. |
| Hexane | Insoluble | Similar to toluene, hexane is a nonpolar solvent and is not expected to dissolve an ionic compound. | |
| Other | Dichloromethane | Insoluble | A nonpolar solvent with a low dielectric constant, unlikely to dissolve an ionic salt. |
| Ethyl Acetate | Sparingly Soluble to Insoluble | Possesses some polarity but is generally not a good solvent for ionic compounds. |
Section 3: Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is necessary. The following protocols outline standard methodologies.
3.1. Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.[5]
Protocol:
-
Preparation: Add an excess amount of methylaminoacetonitrile sulfate to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Analyze the concentration of the dissolved solute in the sample using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for quantifying organic compounds.[8]
-
UV-Vis Spectrophotometry: Applicable if the compound has a chromophore.[5]
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[9]
-
3.2. Recrystallization Solvent Screening
The ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at a lower temperature.[10]
Protocol:
-
Initial Screening: Place a small amount of methylaminoacetonitrile sulfate (e.g., 10-20 mg) in a test tube.
-
Room Temperature Test: Add the solvent dropwise at room temperature and observe the solubility. A good recrystallization solvent should not dissolve the compound at this stage.
-
Hot Solvent Test: If the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent and continue adding the solvent dropwise until the solid dissolves completely.[11]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath.[12][13]
-
Observation: A suitable solvent will result in the formation of a significant amount of crystals upon cooling.
Section 4: Visualization of Experimental Workflows
4.1. General Solubility Determination Workflow
The following diagram illustrates the key steps in determining the solubility of methylaminoacetonitrile sulfate.
Caption: Workflow for Quantitative Solubility Determination.
4.2. Solvent Selection Logic for Recrystallization
This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Sources
- 1. Methylaminoacetonitrile Sulfate, 25G | Labscoop [labscoop.com]
- 2. 33986-15-1 CAS MSDS (METHYLAMINOACETONITRILE SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. 溶剂混溶性表 [sigmaaldrich.com]
- 5. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Home Page [chem.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Stabilized Precursor: A Technical Treatise on Methylaminoacetonitrile Sulfate
Introduction: The Chemical Heritage
In the landscape of organic synthesis, Methylaminoacetonitrile Sulfate (CAS 33986-15-1) represents a triumph of practical chemistry over thermodynamic instability. While the Strecker synthesis of amino acids has been known since Adolph Strecker’s work in 1850, the isolation of specific nitrile intermediates often proved hazardous due to their volatility and tendency to polymerize.
Methylaminoacetonitrile (the free base) is an unstable oil prone to rapid decomposition. The "discovery" of the sulfate salt form was less a singular moment of invention and more an industrial evolution—a necessary engineering solution to convert a transient, toxic intermediate into a robust, crystalline solid capable of long-term storage. Today, it serves as a critical "masked" form of sarcosine (N-methylglycine) and a linchpin in the synthesis of N-methylated heterocycles, particularly aminopyrazoles used in modern veterinary and human medicine.
Synthesis & Mechanism: A Self-Validating Protocol
As scientists, we prioritize reproducibility. The following protocol is designed not just to produce the compound, but to ensure safety and yield through mechanistic control. We utilize the Sodium Cyanide Method (over liquid HCN) for its manageable safety profile in standard laboratory settings.
The Reaction Mechanism
The formation involves a classic Strecker reaction followed by acid-base stabilization.
-
Imine Formation: Methylamine condenses with formaldehyde to form the reactive imine (Schiff base).
-
Nucleophilic Attack: Cyanide ion attacks the imine carbon.
-
Salt Precipitation: Sulfuric acid protonates the amine, rendering the product insoluble in the organic co-solvent.
Figure 1: Mechanistic flow from raw reagents to the stabilized sulfate salt.
Experimental Protocol
Safety Warning: This reaction generates cyanide intermediates. All operations must be performed in a functioning fume hood with HCN sensors active.
Reagents:
-
Methylamine (40% aq. solution): 1.0 eq
-
Formaldehyde (37% aq. solution): 1.0 eq
-
Sodium Cyanide: 1.05 eq
-
Sulfuric Acid (conc.): 0.55 eq (Stoichiometry for hemi-sulfate/sulfate mix)
-
Solvent: Isopropanol (IPA)
Step-by-Step Methodology:
-
Condensation (Exotherm Control): In a jacketed reactor cooled to 0°C, charge Methylamine. Add Formaldehyde dropwise, maintaining internal temperature
. Causality: High temps promote polymerization of the imine. -
Cyanation: Add Sodium Cyanide solution dropwise. Stir for 2 hours at 0-5°C, then allow to warm to 20°C.
-
Phase Separation: Extract the free base nitrile into IPA. Note: The free base is unstable; proceed immediately.
-
Precipitation: Cool the IPA solution to 5°C. Add Sulfuric Acid dropwise. The salt will crystallize immediately.
-
Filtration: Filter the white solid, wash with cold IPA, and dry under vacuum.
Applications in Drug Discovery[1][2]
Methylaminoacetonitrile sulfate is a "privileged building block" because it introduces two critical functionalities simultaneously: a secondary amine (for further functionalization) and a nitrile (a masked carboxylic acid or heterocycle precursor).
Heterocycle Synthesis (Pyrazoles & Imidazoles)
The most high-value application is in the synthesis of Aminopyrazoles , which serve as the core scaffold for drugs targeting JAK kinases or specific veterinary antiparasitics (e.g., Fipronil analogs).
The Pathway: Reaction with hydrazine derivatives effects a cyclization where the nitrile carbon becomes C-5 of the pyrazole ring.
Figure 2: Divergent synthetic utility of Methylaminoacetonitrile Sulfate.
Quantitative Data: Stability Comparison
The following table illustrates why the sulfate form is the industry standard compared to the hydrochloride or free base.
| Property | Free Base | Hydrochloride Salt | Sulfate Salt (CAS 33986-15-1) |
| Physical State | Yellow Oil | Hygroscopic Solid | Crystalline Powder |
| Melting Point | N/A (Decomposes) | 103-106°C | 159-163°C |
| Hygroscopicity | N/A | High (Deliquescent) | Low (Stable) |
| Shelf Life | < 24 Hours | 6 Months | > 2 Years |
Analytical Characterization
To validate the identity of the synthesized product, use the following spectral markers.
-
IR Spectroscopy (KBr):
-
2250 cm⁻¹: Sharp, weak band characteristic of the Nitrile (
) stretch. -
2400-3000 cm⁻¹: Broad ammonium band (
), confirming salt formation.
-
-
1H NMR (D2O):
-
2.8 ppm (s, 3H): N-Methyl group (
). -
4.2 ppm (s, 2H): Methylene group (
). -
Note: The amine proton exchanges with D2O and is not visible.
-
2.8 ppm (s, 3H): N-Methyl group (
Safety & Handling (E-E-A-T)
Cyanide Management: Although the final product is a sulfate salt, the synthesis involves sodium cyanide.
-
Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
-
Antidote: An amyl nitrite or hydroxocobalamin kit must be present in the lab.
Product Handling:
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
Storage: Store in a cool, dry place. Unlike the free base, the sulfate does not require refrigeration, but it should be kept away from strong bases to prevent the liberation of the unstable nitrile.
References
- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry for amino nitrile synthesis).
-
PubChem. (n.d.).[1][2][3] Methylaminoacetonitrile Sulfate (CID 44721378). National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2012). Method for preparing aminoacetonitrile sulfate (CN102531960B).[4] Retrieved from
- Google Patents. (2021). Preparation method of methylamino acetonitrile hydrochloride (CN112358418B).
Sources
- 1. Methylammonium sulfate | C2H12N2O4S | CID 87182987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminoacetonitrile sulfate | C4H8N4O4S-2 | CID 23618414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylaminoacetonitrile Sulfate, 25G | Labscoop [labscoop.com]
- 4. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]
Methylaminoacetonitrile Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Methylaminoacetonitrile sulfate stands as a versatile and pivotal reagent in modern organic synthesis and holds significant implications for prebiotic chemistry. This in-depth technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role as a precursor for N-methylated amino acids and nitrogen-containing heterocyclic compounds. Drawing upon key research, this document elucidates the mechanistic underpinnings of its reactivity and furnishes detailed experimental protocols to empower researchers in leveraging this compound for their synthetic endeavors.
Introduction: The Significance of Methylaminoacetonitrile Sulfate
Methylaminoacetonitrile (MAAN), in its stable sulfate salt form, is a valuable C2 building block in organic chemistry. Its structure, featuring a nucleophilic secondary amine and an electrophilic nitrile group, imparts a unique reactivity profile that has been exploited in a variety of synthetic transformations. The presence of the N-methyl group makes it a direct precursor to N-methylated proteinogenic and non-proteinogenic amino acids, which are of growing interest in peptide-based drug discovery due to their ability to enhance metabolic stability and cell permeability. Furthermore, the inherent reactivity of the aminonitrile moiety allows for its participation in cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals and biologically active molecules.
This guide will delve into the core applications of methylaminoacetonitrile sulfate, providing both the theoretical framework and practical insights necessary for its effective utilization in a research and development setting.
Synthesis of Methylaminoacetonitrile Sulfate
The most common and efficient method for the synthesis of methylaminoacetonitrile is through a variation of the Strecker synthesis. This typically involves the reaction of methylamine, formaldehyde, and a cyanide source. The resulting methylaminoacetonitrile is then converted to its more stable and easily handleable sulfate salt.
Synthetic Pathway Overview
The synthesis can be conceptualized as a one-pot, three-component reaction. The key steps involve the formation of an iminium ion intermediate from methylamine and formaldehyde, which is then attacked by the cyanide nucleophile.
Caption: General synthetic pathway for Methylaminoacetonitrile Sulfate.
Detailed Experimental Protocol
This protocol is a synthesis of established methods and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methylamine solution (e.g., 40% in water)
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium cyanide (NaCN) or Hydrogen Cyanide (HCN)
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Diethyl ether
Procedure:
-
Iminium Ion Formation: In a reaction vessel equipped with a stirrer and cooled in an ice bath, combine methylamine and formaldehyde solutions. Stir the mixture for 15-30 minutes to allow for the formation of the corresponding iminium ion.
-
Cyanation: Slowly add a solution of sodium cyanide to the reaction mixture while maintaining the temperature below 10 °C. The cyanide anion will attack the iminium ion to form methylaminoacetonitrile.
-
Extraction (if necessary): After the reaction is complete, the aqueous layer can be extracted with an organic solvent such as dichloromethane to isolate the methylaminoacetonitrile.
-
Salt Formation: Dissolve the crude methylaminoacetonitrile in methanol. Slowly add a stoichiometric amount of concentrated sulfuric acid with cooling.
-
Precipitation and Isolation: The methylaminoacetonitrile sulfate will precipitate out of the solution. The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white crystalline solid.
Key Applications and Mechanistic Insights
Precursor to N-Methyl Amino Acids
One of the most significant applications of methylaminoacetonitrile sulfate is its role as a direct precursor to N-methyl amino acids. The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding sarcosine (N-methylglycine).
Caption: Hydrolysis of Methylaminoacetonitrile to Sarcosine.
This straightforward conversion makes methylaminoacetonitrile sulfate a cost-effective starting material for the synthesis of sarcosine and its derivatives, which are important in various biological processes and are used in the synthesis of creatine, a popular dietary supplement.
Synthesis of Nitrogen-Containing Heterocycles
The bifunctional nature of methylaminoacetonitrile allows it to be a versatile synthon for the construction of various nitrogen-containing heterocycles. These reactions often proceed through initial reaction at the amine followed by intramolecular cyclization involving the nitrile group.
3.2.1. Imidazole Derivatives:
While direct citations are scarce, the general reactivity of α-aminonitriles suggests that methylaminoacetonitrile can be a precursor to substituted imidazoles. For instance, reaction with an appropriate dicarbonyl compound or its equivalent could lead to the formation of N-methylated imidazole derivatives. The synthesis of such heterocycles is of great interest in medicinal chemistry due to the prevalence of the imidazole core in many drug molecules.[1][2]
3.2.2. Other Heterocyclic Systems:
The reactivity of the amine and nitrile groups can be harnessed to construct other heterocyclic systems. For example, reaction with isothiocyanates could lead to thiourea derivatives that can be further cyclized. The exploration of these reactions remains an active area of research. The versatility of α-aminonitriles as precursors for heterocyclic compounds is a well-established principle in organic synthesis.[3][4]
Role in Prebiotic Chemistry
The formation of amino acids is a cornerstone of prebiotic chemistry. The Strecker synthesis, which forms α-amino acids from aldehydes, ammonia, and cyanide, is considered a plausible prebiotic route. N-methylated amino acids have also been found in meteorites, suggesting their presence on the early Earth.
Recent studies have shown that N-formylaminonitriles can form readily from aldehydes and cyanide in formamide, a plausible prebiotic solvent.[5][6] This suggests a potential prebiotic pathway to N-substituted amino acids. While not directly citing methylaminoacetonitrile sulfate, these findings support the plausibility of N-methylated aminonitriles as prebiotic precursors. The presence of methylamine in prebiotic environments would allow for the formation of methylaminoacetonitrile via a Strecker-type reaction, which upon hydrolysis would yield sarcosine. This highlights the potential significance of methylaminoacetonitrile in the origins of life.[7]
Quantitative Data and Experimental Considerations
| Parameter | Value | Reference |
| Molecular Formula | (C₃H₆N₂)₂·H₂SO₄ | N/A |
| Molecular Weight | 238.28 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Solubility | Soluble in water | N/A |
Experimental Workflow for Hydrolysis to Sarcosine:
Caption: Experimental workflow for the hydrolysis of Methylaminoacetonitrile Sulfate.
Key Considerations for Experimental Design:
-
Purity of Starting Material: The purity of the methylaminoacetonitrile sulfate will directly impact the yield and purity of the final product. It is advisable to recrystallize the starting material if necessary.
-
Reaction Conditions: The conditions for hydrolysis (acid/base concentration, temperature, reaction time) should be optimized to maximize yield and minimize side reactions.
-
Workup and Purification: The workup procedure should be designed to effectively remove unreacted starting materials and byproducts. The final product should be purified to the desired level of purity for the intended application.
Conclusion and Future Outlook
Methylaminoacetonitrile sulfate is a valuable and versatile reagent with significant applications in organic synthesis and potential relevance to prebiotic chemistry. Its utility as a precursor to N-methylated amino acids and nitrogen-containing heterocycles makes it a key tool for researchers in drug discovery and materials science. While its full potential in various synthetic transformations is still being explored, the fundamental reactivity of this compound suggests a promising future for its application in the development of novel molecules with important biological and material properties. Further research into the mechanistic details of its reactions and the expansion of its synthetic utility will undoubtedly continue to be a fruitful area of investigation.
References
-
Foden, C. S., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. [Link]
-
Foden, C. S., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. University of Otago. [Link]
-
Hossain, M., & Nanda, A. K. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
-
Li, G., et al. (2014). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry. [Link]
-
Kumar, R., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Request PDF. (2021). Mechanistic Studies of Reactive Intermediates Involved in the Bioactivation of Cyproheptadine. ResearchGate. [Link]
-
Al-Mulla, A. (2017). Recent preparations and synthetic applications of enaminones. Arabian Journal of Chemistry. [Link]
-
Li, Z., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. [Link]
-
Naoum, J. N., et al. (2021). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]
-
Wang, Q., et al. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. [Link]
-
Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews. [Link]
-
Aurelio, L., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]
-
Liu, D., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. [Link]
-
Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. [Link]
-
Yang, X., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. [Link]
-
Cheung, J. H., et al. (1984). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Synfacts. [Link]
-
Special Issue: Sulfur-Nitrogen Heterocycles. (2021). ResearchGate. [Link]
-
Szloszár, A., et al. (2018). Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor. Journal of Flow Chemistry. [Link]
-
Ohshima, T., et al. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Prebiotic Synthesis of Methionine and Other Sulfur-Containing Organic Compounds on the Primitive Earth: A Contemporary Reassessment Based on an Unpublished 1958 Stanley Miller Experiment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of Methylaminoacetonitrile Sulfate
This guide provides a comprehensive technical overview of the methodologies for the complete structural elucidation of methylaminoacetonitrile sulfate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a deep dive into the causality behind experimental choices, ensuring a robust and validated approach to structural analysis.
Introduction: The Significance of Structural Clarity
Methylaminoacetonitrile sulfate is a small organic molecule of interest in various chemical and pharmaceutical research domains. Its precise atomic arrangement, including bond lengths, angles, and intermolecular interactions, is fundamental to understanding its chemical reactivity, physical properties, and potential biological activity. A thorough structural analysis is, therefore, a critical step in its characterization, providing the foundational data for further development and application. This guide outlines a multi-technique approach to unravel the structural intricacies of this compound.
Foundational Physicochemical Characterization
Prior to advanced structural analysis, a baseline understanding of the compound's physical and chemical properties is essential. These properties not only confirm the identity and purity of the substance but also inform the selection of appropriate analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈N₂O₄S | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | [1] |
| Melting Point | 159.0 to 163.0 °C | [1] |
| CAS Number | 33986-15-1 | [1] |
Definitive Structure Determination: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[2] This technique provides precise information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.
The Rationale Behind Crystallography
For a molecule like methylaminoacetonitrile sulfate, which exists as a salt, crystallography is invaluable. It will not only reveal the covalent structure of the methylaminoacetonitrile cation but also the geometry of the sulfate anion and, crucially, the intricate network of hydrogen bonds and other non-covalent interactions that dictate the crystal's architecture.
Experimental Workflow: A Self-Validating Protocol
The process from a powdered sample to a refined crystal structure is a meticulous one, with each step designed to ensure the quality and reliability of the final model.
Sources
Topic: A Comparative Analysis of Methylaminoacetonitrile Sulfate and its Hydrochloride Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylaminoacetonitrile is a pivotal intermediate in organic synthesis, notably in the production of pharmaceuticals. The selection of its salt form—most commonly the hydrochloride or the sulfate—is a critical decision in process development that profoundly impacts chemical and physical properties such as solubility, stability, and handling. This guide provides a detailed comparative analysis of methylaminoacetonitrile sulfate and methylaminoacetonitrile hydrochloride. By synthesizing technical data with practical, field-proven insights, this document serves as a comprehensive resource for researchers to make informed decisions on salt form selection, ensuring process robustness and efficiency. We will explore the physicochemical properties, stability profiles, and analytical methodologies for each salt, grounded in established chemical principles.
Introduction: The Critical Role of Salt Form Selection
In pharmaceutical development and fine chemical synthesis, the active molecule is often a weak base or acid, necessitating its conversion into a salt form to improve its properties.[1] Methylaminoacetonitrile, a key precursor in various synthetic pathways, is a prime example.[2][3] The choice between its hydrochloride and sulfate salt is not trivial; it dictates the material's behavior from the reactor to the final formulation.
Hydrochloride salts are the most common in pharmaceuticals, often selected to enhance aqueous solubility and improve bioavailability.[4][5] Sulfate salts, while less common, offer distinct advantages, including potentially lower hygroscopicity, different solubility profiles, and in some cases, enhanced stability.[3][6] The decision to use one over the other is therefore a strategic one, based on a holistic evaluation of the desired attributes for a specific application. This guide explains the causality behind these choices, providing a framework for a self-validating selection process.
Molecular and Physicochemical Profiles
The fundamental differences between the two salts originate from the properties of their respective counter-ions: the small, monoprotic chloride ion versus the larger, diprotic sulfate ion.
Caption: Chemical structures of Methylaminoacetonitrile salts.
Comparative Data Summary
The following table summarizes the key quantitative data for easy comparison.
| Property | Methylaminoacetonitrile Hydrochloride | Methylaminoacetonitrile Sulfate | Rationale for Difference |
| CAS Number | 25808-30-4 | 33986-15-1[7] | Different chemical entities. |
| Molecular Formula | C₃H₆N₂ · HCl | C₃H₆N₂ · H₂SO₄[7] | Different acid counter-ions. |
| Molecular Weight | 106.55 g/mol | 168.17 g/mol [7] | Sulfate is a heavier counter-ion. |
| Appearance | White to off-white solid[2] | White to orange/green powder[7] | Impurities or crystal lattice differences can affect color. |
| Melting Point | 103-106 °C | 159-163 °C[7] | Higher lattice energy in the sulfate salt due to stronger ionic interactions. |
| Hygroscopicity | Known to be hygroscopic.[8] | Generally expected to be less hygroscopic. | The larger, less charge-dense sulfate ion is less prone to hydration.[9] |
| Aqueous Solubility | High | Good ("almost transparency")[7] | Both are salts of a small molecule, favoring water solubility.[10] |
In-Depth Comparative Analysis
The choice of a salt form is a multi-faceted decision. Here we dissect the key parameters that guide this selection process for researchers.
Solubility and Dissolution Rate
The primary reason for salt formation is often to increase the aqueous solubility of a parent molecule.[11]
-
Hydrochloride Salt: As a salt of a strong acid (HCl), it readily dissociates in water, typically leading to high solubility.[1] This is advantageous for aqueous-phase reactions or for pharmaceutical applications where rapid dissolution is required.[4] However, in solutions containing other chloride sources, its solubility can be suppressed by the common-ion effect , potentially leading to precipitation.[12]
-
Sulfate Salt: Also a salt of a strong acid (H₂SO₄), it generally exhibits good water solubility. The key difference lies in its behavior in various solvents. While hydrochloride salts are a default choice for enhancing aqueous solubility, sulfate salts can sometimes offer a more favorable profile in mixed solvent systems or exhibit different dissolution kinetics.[3] The absence of a chloride ion can also be advantageous in processes where chloride may interfere with catalysis or cause corrosion.
Stability, Stoichiometry, and Handling
The stability and ease of handling of a raw material are paramount in process development.
-
Hygroscopicity: The tendency of a solid to absorb moisture from the air is a critical handling parameter. Hygroscopic materials can be difficult to weigh accurately and may be prone to physical changes (like deliquescence) or chemical degradation.[9] The hydrochloride salt is known to be hygroscopic. While direct comparative data is limited, sulfate salts are often less hygroscopic than their hydrochloride counterparts due to the larger size and lower charge density of the sulfate anion.[2][13] This can make the sulfate salt easier to handle and store, especially in environments without strict humidity control.
-
Chemical Stability: α-Aminonitriles are intermediates of the Strecker synthesis and can be susceptible to hydrolysis, especially under neutral or alkaline conditions, to form the corresponding amino acid or other byproducts.[8][14] Forming a salt with a strong acid pushes the equilibrium towards the protonated, more stable form of the amine. Both salts effectively stabilize the aminonitrile. Thiamine, for example, is significantly more stable at pH 3 than at pH 6.[15] The choice may then depend on the specific pH requirements of a subsequent reaction step.
-
Stoichiometry and "API Load": A crucial difference is that hydrochloric acid is monoprotic, while sulfuric acid is diprotic. For methylaminoacetonitrile sulfate, the 1:1 adduct (molecular weight 168.17 g/mol ) is commercially available, indicating it is the hydrogen sulfate salt.[7] This higher molecular weight means that for every gram of material, the sulfate salt contains less of the active methylaminoacetonitrile component compared to the hydrochloride salt. This is a key consideration in calculating reaction stoichiometry and in pharmaceutical formulations where a high "drug load" might be desirable.[16]
Strategic Selection for Application
The optimal salt form is application-dependent. The following workflow illustrates a logical decision-making process for researchers.
Caption: Decision workflow for selecting the optimal salt form.
Experimental Protocols for a Self-Validating System
To ensure trustworthiness, every protocol must be a self-validating system. The following sections provide detailed methodologies for the synthesis and analysis of these salts.
Representative Synthesis of Methylaminoacetonitrile Salts
This two-step protocol is based on the principles of the Strecker synthesis followed by salt formation.[17]
Step 1: Synthesis of Methylaminoacetonitrile (Free Base)
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath.
-
Initial Charge: Charge the flask with an aqueous solution of methylamine hydrochloride.
-
Reaction: Slowly add an aqueous solution of formaldehyde to the flask while maintaining the temperature below 10 °C. Stir for 30 minutes.
-
Cyanation: Slowly add a solution of sodium cyanide in water via the dropping funnel, ensuring the temperature does not exceed 10 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care.
-
Extraction: After the reaction is complete (monitored by TLC or GC), allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methylaminoacetonitrile.
Step 2a: Preparation of Hydrochloride Salt
-
Dissolve the crude methylaminoacetonitrile in a minimal amount of cold absolute ethanol.
-
Slowly add a solution of hydrochloric acid in ethanol or bubble dry HCl gas through the solution until the pH is acidic (pH 1-2).
-
The hydrochloride salt will precipitate. Cool the mixture to 0-5 °C to maximize yield.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2b: Preparation of Sulfate Salt
-
Dissolve the crude methylaminoacetonitrile in a suitable solvent (e.g., isopropanol).
-
Slowly add a stoichiometric amount (1 equivalent) of concentrated sulfuric acid dropwise while stirring and cooling.
-
The sulfate salt will precipitate. Cool the mixture to 0-5 °C.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Purity Determination by Potentiometric Titration
This method quantifies the amine salt by titrating it with a strong base.
-
Apparatus: A pH meter with a glass electrode and a reference electrode, a magnetic stirrer, and a 10 mL burette.
-
Sample Preparation: Accurately weigh approximately 100 mg of the methylaminoacetonitrile salt and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration: Place the beaker on the magnetic stirrer and immerse the electrodes. Titrate the solution with standardized 0.1 M sodium hydroxide, recording the pH after each addition.[18]
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of NaOH). This can be determined more accurately from a first or second derivative plot.
-
Calculation: Calculate the purity based on the volume of titrant consumed and the molecular weight of the respective salt.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used for assessing purity and identifying related impurities.[19]
-
Method Principle: Due to the polar nature of the molecule, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a cation-exchange method is often suitable.[19][20]
-
Column: HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase: An isocratic mixture of a high percentage of organic solvent (e.g., acetonitrile) and a low percentage of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0).[20]
-
Detector: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
-
Sample Preparation: Dissolve a known concentration of the salt in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity and the levels of any impurities.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected Spectrum in D₂O)
-
Methyl Protons (-CH₃): A singlet expected around 2.6-2.8 ppm.
-
Methylene Protons (-CH₂-): A singlet expected around 3.8-4.0 ppm.
-
Amine Proton (-NH₂⁺-): This proton is exchangeable with D₂O and may not be observed or may appear as a broad, low-intensity signal. (Note: Chemical shifts are predictive and should be confirmed with an internal standard like DSS or TSP).[21][22]
FTIR Spectroscopy (Expected Peaks)
-
Both Salts:
-
Sulfate Salt Specific:
-
S=O Stretch: A strong, broad absorption band centered around 1100-1200 cm⁻¹, which is characteristic of the sulfate or bisulfate anion. This peak will be absent in the hydrochloride salt's spectrum.[10]
-
Conclusion
The selection between methylaminoacetonitrile sulfate and its hydrochloride salt is a critical, data-driven decision in chemical and pharmaceutical development. The hydrochloride salt, with its lower molecular weight and typically higher aqueous solubility, is often a default choice, particularly when rapid dissolution is paramount.[1] However, its hygroscopic nature can present significant handling and stability challenges.
The sulfate salt emerges as a strong alternative, offering potentially superior handling due to lower hygroscopicity, and enhanced stability in certain contexts.[3][9] Its higher melting point suggests greater crystal lattice stability. The choice must be guided by the specific requirements of the synthetic process or final product formulation, balancing factors like solubility, stability, hygroscopicity, and process compatibility. This guide provides the foundational knowledge and experimental framework for researchers to make an authoritative and validated choice, ultimately leading to more robust and efficient scientific outcomes.
References
- Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Agrawal, V. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Pharma Learning In Depth. [Link]
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]
-
Danger, G., et al. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. [Link]
-
Parker, E. T., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. [Link]
-
Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. [Link]
-
ResearchGate. (2025). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. [Link]
- Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Pharmaceutical Technology.
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine functionalities. [Link]
-
Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. [Link]
-
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methyleneamino)acetonitrile. PubChem. [Link]
- Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
-
Atmospheric Chemistry and Physics. (n.d.). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
-
MLJDental. (2024). What is Hydrochloride Utilized for in Tablets?. [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
- OpenStax. (n.d.).
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
- Analytical Chemistry. (1956). Vol.28 no.4.
-
SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
Pharmtech.com. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
AOCS. (2024). Total Amine Value of Fatty Amines, Potentiometric Method. [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]
-
The Organic Chemistry Tutor. (2017). Solution Stoichiometry - Finding Molarity, Mass & Volume. YouTube. [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]
-
ResearchGate. (2021). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. PMC. [Link]
-
University of Missouri–St. Louis. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]
- OpenStax. (n.d.). Stoichiometry of Chemical Reactions.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]
Sources
- 1. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
- 2. Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]
- 6. researchgate.net [researchgate.net]
- 7. METHYLAMINOACETONITRILE SULFATE CAS#: 33986-15-1 [amp.chemicalbook.com]
- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ACP - Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions [acp.copernicus.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 18. chem.fsu.edu [chem.fsu.edu]
- 19. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. jocpr.com [jocpr.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. epfl.ch [epfl.ch]
Technical Guide: Long-Term Stability & Storage of Methylaminoacetonitrile Sulfate
This technical guide is structured to provide an authoritative, field-proven protocol for the long-term preservation of Methylaminoacetonitrile Sulfate . It synthesizes chemical principles with practical laboratory management to ensure data integrity in drug development workflows.
Executive Summary
Methylaminoacetonitrile Sulfate (often an intermediate in the synthesis of anticoagulants like Dabigatran) presents a specific set of stability challenges governed by its functional groups: a secondary amine and a nitrile, stabilized as a sulfate salt.
While the sulfate salt form significantly reduces the volatility and flammability associated with the free base, it introduces hygroscopicity as the primary failure mode. The ingress of moisture catalyzes the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid (Sarcosine derivative), rendering the material useless for precise stoichiometric reactions.
Core Storage Directive: Store at -20°C ± 5°C in a desiccated, inert atmosphere (Argon/Nitrogen). Strict moisture exclusion is the non-negotiable parameter for stability.
Physicochemical Profile & Stability Risks[1][2][3]
Understanding the "why" allows for better protocol adherence.
| Property | Characteristic | Stability Implication |
| Functional Groups | Nitrile (-CN), Secondary Amine (-NH-CH3) | Nitrile: Prone to hydrolysis under acidic/basic conditions or high humidity. Amine: Susceptible to oxidation if exposed to air/light. |
| Salt Form | Sulfate ( | Increases melting point and reduces volatility, but sulfate salts are often hygroscopic , acting as a moisture magnet. |
| Physical State | Crystalline Solid | Caking or liquefaction indicates critical failure (hydrolysis has likely initiated). |
| Critical Threat | Moisture (Hydrolysis) | Water acts as a nucleophile attacking the nitrile carbon. |
Degradation Mechanism
The following diagram illustrates the chemical pathway of degradation. Note that the sulfate counterion creates an acidic microenvironment if moisture is present, auto-catalyzing the hydrolysis.
Figure 1: Degradation pathway of Methylaminoacetonitrile Sulfate.[1] The primary risk is the conversion of the nitrile to the amide (Impurity A) and eventually the acid (Impurity B) via moisture-induced hydrolysis.
Optimal Storage Protocol
This protocol is designed to be a self-validating system. If the "Check" steps fail, the material is suspect.
A. Primary Container & Environment[5][6]
-
Vial Type: Amber borosilicate glass (Type I) with a screw cap featuring a PTFE-lined silicone septum. Avoid polyethylene (PE) bags as primary containment due to moisture permeability.
-
Headspace: The vial headspace must be purged with dry Argon or Nitrogen before sealing.[2] Argon is preferred as it is heavier than air and provides a better blanket.
-
Secondary Containment: Place the sealed vial inside a heat-sealed aluminized Mylar bag containing a fresh silica gel sachet and an oxygen scavenger.
-
Temperature: -20°C (Standard Freezer).
-
Note: 2-8°C is acceptable for active use (weeks), but -20°C is required for long-term banking (months/years).
-
B. Handling Workflow (The "Warm-Up" Rule)
The most common error occurs during dispensing. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt immediately.
Protocol:
-
Remove vial from freezer.
-
WAIT: Allow the vial to equilibrate to room temperature (approx. 30–45 mins) inside a desiccator before opening.
-
Dispense: Weigh quickly in a low-humidity environment (glove box or dry room preferred).
-
Re-seal: Purge headspace with inert gas immediately before re-closing.
Quality Control & Re-Test Criteria
Do not rely on the vendor's expiration date once the container is opened. Implement a rolling re-test schedule.
Visual Inspection (Pass/Fail)[7]
-
Pass: Free-flowing white to off-white crystalline powder.
-
Fail: Clumping, caking, yellow discoloration, or presence of liquid droplets (deliquescence).
Analytical Verification
If the compound has been stored for >6 months or shows physical changes, verify purity.
| Test Method | Parameter | Acceptance Criteria |
| HPLC | Purity | > 98.0% (Area %) |
| Karl Fischer (KF) | Water Content | < 1.0% w/w (Critical for stoichiometry) |
| H-NMR | Identity | Confirm integral of Methyl (s) and Methylene (s) protons; absence of Amide peaks. |
Decision Logic for Inventory Management
Use this workflow to standardize how your team handles the compound.
Figure 2: Inventory management decision tree. Note the critical "Equilibrate" step to prevent condensation-induced degradation.
Safety & Toxicology (HSE)
While stability is the focus, safety is the prerequisite.[3]
-
Cyanide Potential: Under extreme thermal decomposition or strong acid hydrolysis, nitrile compounds can theoretically release HCN. Store away from strong acids.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust, which is an irritant and potentially toxic.[4]
References
-
Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: (Methylamino)acetonitrile. Retrieved from (Search CAS: 5616-32-0 for base properties).
-
Pfaltz & Bauer. (n.d.).[4] Storage of Aminoacetonitrile Hydrochloride. Retrieved from .
-
European Medicines Agency (EMA). (2007).[6] Guideline on Declaration of Storage Conditions. CPMP/QWP/609/96/Rev 2.[6] Retrieved from .
-
PubChem. (n.d.). Compound Summary: Methylaminoacetonitrile.[7] Retrieved from .
-
Gagnon, C., et al. (2016). Degradation of pharmaceuticals under controlled environmental conditions. Science of The Total Environment. Retrieved from .
Sources
Application Notes & Protocols: Synthesis of Creatine via Methylaminoacetonitrile Sulfate Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creatine, a nitrogenous organic acid, is a cornerstone in cellular bioenergetics, playing a pivotal role in energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] While endogenous synthesis occurs from amino acid precursors, synthetic creatine, particularly creatine monohydrate, is widely manufactured for supplementation in sports nutrition and for potential therapeutic applications. The predominant industrial synthesis route involves the reaction of sodium sarcosinate with cyanamide.[3][4] This document provides a detailed protocol for a two-stage synthesis of creatine, commencing with the preparation of the sarcosine precursor from methylaminoacetonitrile, followed by the guanidination reaction to yield creatine. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the chemical principles and practical methodologies involved in this synthesis pathway.
Introduction: The Chemical Pathway to Creatine
The synthesis of creatine from methylaminoacetonitrile sulfate is a multi-step process. Methylaminoacetonitrile, also known as sarcosinonitrile, serves as a precursor to sarcosine. The nitrile group is first hydrolyzed under basic conditions to form the corresponding carboxylate, sodium sarcosinate. This intermediate is then reacted with a guanidinating agent, typically cyanamide, to form creatine. This two-stage approach offers a versatile route to creatine synthesis, with the potential for high purity and yield when reaction parameters are meticulously controlled.
A Chinese patent outlines a method wherein methylaminoacetonitrile is generated through the nucleophilic substitution reaction of a glycolonitrile aqueous solution and a methylamine aqueous solution.[5] This is followed by a hydrolysis reaction in the presence of sodium hydroxide to obtain a sodium sarcosinate aqueous solution.[5] The final step involves a condensation reaction with cyanamide to produce creatine monohydrate.[5]
Reaction Mechanism and Stoichiometry
The overall synthesis can be conceptually divided into two primary stages:
Stage 1: Hydrolysis of Methylaminoacetonitrile to Sodium Sarcosinate
The nitrile group of methylaminoacetonitrile is hydrolyzed in the presence of a strong base, such as sodium hydroxide, to yield sodium sarcosinate and ammonia as a byproduct. The sulfate counter-ion from the starting material is neutralized in the basic medium.
Stage 2: Guanidination of Sodium Sarcosinate
Sodium sarcosinate is then reacted with cyanamide in an aqueous solution. The nucleophilic nitrogen of sarcosine attacks the electrophilic carbon of cyanamide, leading to the formation of a guanidino group and subsequent cyclization to form creatine. The reaction is typically carried out at elevated temperatures and a controlled pH to optimize the reaction rate and minimize the formation of impurities.[3]
Below is a visual representation of the chemical synthesis pathway:
Caption: Chemical synthesis pathway from Methylaminoacetonitrile Sulfate to Creatine.
Experimental Protocols
3.1. Stage 1: Synthesis of Sodium Sarcosinate from Methylaminoacetonitrile Sulfate
This protocol is adapted from the principles of nitrile hydrolysis described in the literature.[1][6]
Materials and Reagents:
-
Methylaminoacetonitrile sulfate
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a calculated amount of sodium hydroxide in deionized water to create a 20-40% (w/w) solution.
-
Addition of Reactant: Slowly add methylaminoacetonitrile sulfate to the sodium hydroxide solution while stirring. The molar ratio of NaOH to methylaminoacetonitrile sulfate should be at least 2:1 to ensure complete hydrolysis and neutralization of the sulfate.
-
Hydrolysis Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature for 2-6 hours.[5] The progress of the reaction can be monitored by the cessation of ammonia evolution (use appropriate safety precautions for handling ammonia).
-
Completion: Once the reaction is complete, cool the mixture to room temperature. The resulting solution is an aqueous solution of sodium sarcosinate, which can be used directly in the next stage.
Table 1: Reaction Parameters for Hydrolysis
| Parameter | Value | Rationale |
| Temperature | 60 - 80 °C | Optimizes reaction rate while minimizing side reactions.[5] |
| Reaction Time | 2 - 6 hours | Ensures complete hydrolysis of the nitrile group.[5] |
| NaOH Concentration | 20 - 40% (w/w) | Provides a sufficiently basic environment for hydrolysis. |
| Molar Ratio (NaOH:Substrate) | ≥ 2:1 | Ensures complete reaction and neutralization. |
3.2. Stage 2: Synthesis of Creatine Monohydrate from Sodium Sarcosinate
This protocol is based on established industrial methods.[3][4]
Materials and Reagents:
-
Aqueous solution of sodium sarcosinate (from Stage 1)
-
Cyanamide
-
Hydrochloric acid (HCl) or Acetic Acid for pH adjustment
-
Deionized water
-
Reaction vessel with stirrer and temperature control
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
pH Adjustment: Transfer the sodium sarcosinate solution to a reaction vessel. Adjust the pH of the solution to 9-12 with an appropriate acid (e.g., hydrochloric acid or acetic acid).[5]
-
Condensation Reaction: Heat the solution to 50-90°C.[5] Slowly add an aqueous solution of cyanamide to the reaction mixture. The molar ratio of sodium sarcosinate to cyanamide should be approximately 1:1.
-
Reaction Maintenance: Maintain the reaction temperature and stirring for 1-6 hours.[5]
-
Crystallization: After the reaction is complete, cool the solution to 5-15°C to induce crystallization of creatine monohydrate.[5]
-
Isolation: Isolate the creatine monohydrate crystals by filtration.
-
Purification: Wash the crystals with cold deionized water to remove unreacted starting materials and byproducts.[5] For higher purity, recrystallization from hot deionized water can be performed.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 40°C to a constant weight. The final product should be a white crystalline powder.
Table 2: Reaction Parameters for Guanidination
| Parameter | Value | Rationale |
| pH | 9 - 12 | Optimal range for the condensation reaction.[5] |
| Temperature | 50 - 90 °C | Accelerates the reaction rate.[5] |
| Reaction Time | 1 - 6 hours | Allows for sufficient conversion to the product.[5] |
| Cooling Temperature | 5 - 15 °C | Promotes efficient crystallization of creatine monohydrate.[5] |
Experimental Workflow Overview
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Caption: Overall experimental workflow for creatine synthesis.
Quality Control and Analytical Methods
To ensure the purity and identity of the synthesized creatine monohydrate, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A purity of ≥99.7% is desirable.[5]
-
Melting Point: Creatine monohydrate has a characteristic melting point.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
Safety and Handling Precautions
-
Methylaminoacetonitrile sulfate: Handle with care. It is a nitrile-containing compound and may be toxic.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanamide: Toxic and can be irritating to the skin and respiratory tract. Handle in a well-ventilated fume hood.
-
Ammonia (byproduct): Toxic and corrosive. The hydrolysis step should be performed in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of creatine via the methylaminoacetonitrile sulfate pathway represents a viable, albeit multi-step, method for producing this important biomolecule. By carefully controlling the reaction conditions during both the hydrolysis and guanidination stages, a high-purity product suitable for research and development applications can be obtained. The protocols and data presented in these application notes provide a solid foundation for scientists to successfully synthesize and purify creatine in a laboratory setting.
References
-
Swasthum. How Creatine Is Made: Complete Manufacturing Process. [Online] Available at: [Link]
- Google Patents. CN101407479A - Preparation of sarcosine.
- Google Patents. CN102584612A - Synthesis method of sarcosine.
- Google Patents. CN104086461A - Preparation method of creatine monohydrate.
-
European Patent Office. EP4455123A1 - NOVEL PREPARATION METHOD FOR SARCOSINE AND DERIVATIVES THEREOF. [Online] Available at: [Link]
- Google Patents. CN104086461B - The preparation method of creatine monohydrate.
- Google Patents. CN103664665A - Solid sodium sarcosine preparation method.
-
Ostojic, S. M. (2022). Creatine synthesis in the skeletal muscle: the times they are a-changin'. American Journal of Physiology-Cell Physiology, 322(4), C599-C600. [Online] Available at: [Link]
-
CEM Corporation. Hydrolysis Reaction. [Online] Available at: [Link]
-
Caloong Chemical Co., Ltd. How Creatine Is Made From Raw Materials. [Online] Available at: [Link]
-
PubChem. Methylaminoacetonitrile sulfate. [Online] Available at: [Link]
Sources
- 1. CN104086461B - The preparation method of creatine monohydrate - Google Patents [patents.google.com]
- 2. Creatine synthesis in the skeletal muscle: the times they are a-changin’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Creatine Is Made: Complete Manufacturing Process [swasthum.com]
- 4. caloongchem.com [caloongchem.com]
- 5. WO1995007881A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]
- 6. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]
protocol for using Methylaminoacetonitrile sulfate in peptide synthesis
Application Note: Strategic Utilization of Methylaminoacetonitrile Sulfate in Peptide Synthesis
Executive Summary
Methylaminoacetonitrile sulfate (Sarcosinonitrile sulfate) is a critical, stable precursor used in the synthesis of peptide therapeutics. Unlike its unstable free-base form, the sulfate salt allows for precise stoichiometry and long-term storage. Its application in peptide synthesis is bifurcated into two distinct high-value pathways:
-
Backbone Engineering: Hydrolysis to generate Sarcosine (N-methylglycine) , a non-proteinogenic amino acid essential for introducing proteolytic stability and conformational constraints (e.g., in Cyclosporine).
-
Warhead Installation: Direct coupling to generate C-terminal Peptide Nitriles , a potent class of electrophilic cysteine protease inhibitors (e.g., Cathepsin K or S inhibitors).
This guide provides validated protocols for both pathways, emphasizing in situ neutralization strategies to handle the sulfate salt safely and efficiently.
Technical Background & Mechanism
Methylaminoacetonitrile Sulfate (CAS: 13509-34-7) is the sulfuric acid salt of sarcosinonitrile.
-
Formula: (CH₃NHCH₂CN)₂ · H₂SO₄
-
Molecular Weight: 238.27 g/mol (Salt); 70.09 g/mol (Free Base)
Why Use the Sulfate Salt?
The free amine (methylaminoacetonitrile) is prone to rapid polymerization and decomposition. The sulfate salt "locks" the amine in a protonated state, preventing nucleophilic attack on the nitrile carbon until activation.
Strategic Pathways
The following diagram illustrates the decision matrix for utilizing this reagent:
Figure 1: Bifurcated workflow for Methylaminoacetonitrile Sulfate utilization. Pathway A generates building blocks; Pathway B generates bioactive pharmacophores.
Protocol A: Synthesis of Fmoc-Sarcosine (Backbone Modification)
Objective: To convert the nitrile precursor into Fmoc-Sar-OH for use in standard Solid Phase Peptide Synthesis (SPPS). This is the primary route for researchers needing to introduce N-methylation to improve peptide half-life.
Reagents Required:
-
Methylaminoacetonitrile sulfate
-
Hydrochloric acid (6M)[1]
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
-
Sodium Carbonate (Na₂CO₃)
-
Dioxane/Water[2]
Step-by-Step Methodology:
-
Hydrolysis (Nitrile to Acid):
-
Dissolve 10 mmol of Methylaminoacetonitrile sulfate in 50 mL of 6M HCl.
-
Reflux the solution at 100°C for 4–6 hours. Note: Monitor by TLC or LCMS for disappearance of the nitrile peak.
-
Concentrate the solution in vacuo to obtain crude Sarcosine hydrochloride as a white solid.
-
Purification Note: Co-evaporate with ethanol twice to remove excess HCl.
-
-
Fmoc Protection (One-Pot):
-
Dissolve the crude Sarcosine HCl in 20 mL water.
-
Add Na₂CO₃ (2.5 equivalents) to adjust pH to ~9.0.
-
Dissolve Fmoc-OSu (1.1 equivalents) in 20 mL Dioxane and add dropwise to the aqueous solution.
-
Stir at room temperature for 3 hours. Maintain pH ~9.0 by adding dilute Na₂CO₃ if necessary.
-
-
Work-up:
-
Wash the aqueous mixture with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer carefully to pH 2.0 using 1M HCl (Fmoc-Sar-OH will precipitate or oil out).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane.
-
Validation:
-
Target Mass (ESI+): 312.1 (M+H)⁺ for Fmoc-Sar-OH.
-
Purity Check: HPLC >98%.
Protocol B: Direct Synthesis of Peptide Nitriles (Protease Inhibitors)
Objective: To couple Methylaminoacetonitrile directly to a peptide fragment, creating a C-terminal nitrile "warhead" (–CO–N(Me)–CH₂–CN). This moiety forms a reversible covalent bond with the active site cysteine of proteases (e.g., Cathepsin K).
Critical Challenge: The sulfate salt is acidic. Direct addition to a coupling reaction without buffering will protonate the coupling reagents and fail. In situ neutralization is mandatory.
Reagents Required:
-
Target Peptide-COOH (Side-chain protected)
-
Methylaminoacetonitrile sulfate
-
Coupling Agent: HATU (preferred for steric hindrance) or COMU.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation of Peptide Acid:
-
Dissolve Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.0 equiv) to activate the carboxylate. Stir for 2 minutes. The solution should turn slightly yellow.
-
-
Preparation of Amine Nucleophile (In Situ):
-
In a separate vial, suspend Methylaminoacetonitrile sulfate (0.6 equiv, corresponding to 1.2 equiv of amine) in minimal DMF.
-
Critical Step: Add DIPEA (2.5 equiv). Explanation: 1.0 equiv is consumed to neutralize the H₂SO₄; the remaining base frees the amine.
-
Sonicate for 1 minute to ensure full dissolution/neutralization.
-
-
Coupling Reaction:
-
Add the neutralized amine solution to the activated peptide solution immediately.
-
Stir under Nitrogen at room temperature for 2–4 hours.
-
-
Monitoring & Work-up:
-
Monitor: HPLC. Look for the shift in retention time (hydrophobic shift due to nitrile addition).
-
Quench: Dilute with Ethyl Acetate.
-
Wash: 5% NaHCO₃, 1M KHSO₄, Brine. Note: Avoid strong bases during workup to prevent nitrile hydrolysis.
-
Data Summary & Troubleshooting
Table 1: Comparative Coupling Conditions for N-Methylated Species
| Parameter | Standard Amino Acid | N-Methylated Species (Sarcosine) | Reason |
| Coupling Reagent | HBTU / DIC | HATU / COMU / PyAOP | N-methyl group creates steric clash; stronger activation required [1]. |
| Base | DIPEA (2 equiv) | DIPEA (4-5 equiv) | Sulfate salt consumes 2 equiv of base before reaction starts. |
| Reaction Time | 30–60 min | 2–12 hours | Slower kinetics due to secondary amine nucleophile. |
| Monitoring | Kaiser Test (Blue) | Chloranil Test (Blue/Green) | Kaiser test does not detect secondary amines (Sarcosine/Proline). |
Troubleshooting Guide:
-
Low Yield in Protocol B: Usually caused by insufficient base. The sulfate salt is a "base sink." Ensure pH is >8 during coupling.
-
Racemization: If coupling to a chiral amino acid (e.g., Phe-OH + MeNHCH₂CN), use Collidine instead of DIPEA to reduce racemization risk.
-
Hydrolysis of Nitrile: Avoid exposure to strong aqueous acids or bases for prolonged periods after the nitrile is installed.
References
-
Teixidó, M., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis.[3] Journal of Organic Chemistry, 70(5), 1991–1994. [Link]
- Fecik, R. A., et al. (2005). Peptide Nitriles as Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on nitrile warheads).
Sources
Application Note: Methyl Methanethiosulfonate (MMTS) for Cysteine Alkylation in Proteomics
Clarification on Methylaminoacetonitrile Sulfate and Best Practices for Thiol Modification
Part 1: Executive Summary & Reagent Clarification
The "Methylaminoacetonitrile Sulfate" Nomenclature
Critical Technical Note: It is essential to clarify the chemical identity of the reagent to ensure experimental success and safety. "Methylaminoacetonitrile sulfate" (CAS 33986-15-1) is a chemical building block typically used in the synthesis of heterocycles and amino acid derivatives (e.g., sarcosine analogs). It is not a standard reagent for cysteine alkylation in proteomics.
The confusion likely stems from the phonetic and functional similarity to Methyl Methanethiosulfonate (MMTS) or Chloroacetonitrile .
-
MMTS (Methyl Methanethiosulfonate): A widely used, reversible cysteine alkylating reagent that adds a methylthio group (
). -
Chloroacetonitrile: A nitrile-based reagent used for cyanomethylation.
This Application Note focuses on Methyl Methanethiosulfonate (MMTS) , as it is the functional standard for "methyl-based" cysteine modification in proteomics, offering distinct advantages over Iodoacetamide (IAA) and Chloroacetamide (CAA).
Application Overview
Cysteine alkylation is a mandatory step in bottom-up proteomics to prevent the re-formation of disulfide bonds after reduction.[1] While Iodoacetamide (IAA) is the most common reagent, it suffers from off-target iodination (e.g., Tyrosine, Histidine) and light sensitivity.
MMTS offers a superior alternative for specific applications:
-
Reversibility: The modification can be reversed with reducing agents (DTT/TCEP), enabling "switch" strategies for redox proteomics.
-
Size: It adds a small methylthio group (
Da), minimizing steric hindrance during digestion. -
Specificity: It reacts rapidly and specifically with thiols via disulfide exchange, avoiding the non-specific alkylation often seen with haloacetamides.
Part 2: Scientific Integrity & Mechanism
Mechanism of Action
Unlike IAA (which proceeds via nucleophilic substitution,
Reaction Equation:
Key Advantages:
-
Kinetics: The reaction is extremely fast (seconds to minutes) compared to IAA (30–60 minutes).
-
pH Versatility: Effective across a broad pH range (5.0 – 9.0), whereas IAA requires pH > 7.5.
-
Mass Spectrometry Signature: Modification results in a Methylthio (or Methylthiolation) mass shift of +45.9877 Da .
Comparative Reagent Profile
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Methyl Methanethiosulfonate (MMTS) |
| Modification | Carbamidomethylation | Carbamidomethylation | Methylthiolation |
| Mass Shift ( | +57.0215 Da | +57.0215 Da | +45.9877 Da |
| Reversibility | Irreversible | Irreversible | Reversible (with DTT/TCEP) |
| Reaction Time | 30–60 min (Dark) | 30–60 min | 1–10 min |
| Off-Target Effects | High (Tyr, His, Met) | Low | Very Low |
| Light Sensitive? | Yes | No | No |
Part 3: Experimental Protocol
Materials
-
Reagent: Methyl Methanethiosulfonate (MMTS) (Sigma-Aldrich/Thermo). Note: Handle in a fume hood due to stench.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or 100 mM TEAB.
-
Solvent: Acetonitrile (ACN) or Methanol (for MMTS dilution).
Step-by-Step Workflow
Step 1: Protein Solubilization & Denaturation
-
Dissolve protein sample (100 µg) in Denaturing Buffer (e.g., 6M Urea or 1% SDC in 50 mM Ammonium Bicarbonate).
-
Ensure pH is between 7.5 and 8.5.
Step 2: Reduction
-
Add DTT to a final concentration of 5–10 mM .
-
Incubate at 56°C for 30 minutes (or 37°C for 60 minutes).
-
Expert Insight: TCEP (5 mM) can be used as an alternative; it is odorless and more stable, but DTT is standard for reversible workflows.
-
Step 3: Alkylation with MMTS
-
Prepare a 200 mM stock solution of MMTS in Isopropanol or Acetonitrile. (Freshly prepared is best, though stable at -20°C).
-
Add MMTS to the reduced sample to a final concentration of 20 mM (approx. 2–4x molar excess over total thiols/DTT).
-
Note: Because MMTS reacts with DTT, you must add enough to quench the DTT and alkylate the protein. A 1:4 ratio of DTT:MMTS is recommended.
-
-
Incubate at Room Temperature for 10–15 minutes .
-
Critical: No dark incubation is required. The reaction is complete within minutes.
-
Step 4: Quenching (Optional but Recommended)
-
Since MMTS excess can interfere with downstream chromatography or digestion efficiency, quench by adding excess DTT (e.g., 20 mM final) or proceed directly to cleanup (acetone precipitation or SP3/FASP).
Step 5: Digestion
-
Dilute Urea to <1M using 50 mM Ammonium Bicarbonate.
-
Add Trypsin (1:50 enzyme:protein ratio).
-
Incubate overnight at 37°C.
Data Analysis Settings (MaxQuant / Proteome Discoverer)
-
Fixed Modification: None (Remove Carbamidomethyl).
-
Variable Modification: Methylthio (C) [+45.9877 Da].
-
Note: If efficiency is >99%, set Methylthio (C) as a Fixed Modification .
-
Part 4: Visualization & Logic
Workflow Logic Diagram
The following diagram illustrates the critical decision points and chemical pathways for MMTS alkylation.
Caption: Figure 1: Optimized proteomics workflow comparing standard IAA alkylation with the rapid, reversible MMTS pathway.
Chemical Reaction Scheme
Caption: Figure 2: Mechanism of thiol-disulfide exchange between Cysteine and MMTS.
Part 5: References
-
Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 5(6), 459-460. Link
-
Kuznetsova, K. G., et al. (2021). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics, 231, 104022. Link
-
Herbert, B., et al. (2001). "Reduction and alkylation of proteins in preparation for two-dimensional map analysis: why, when, and how?" Electrophoresis, 22(10), 2046-2057. Link
-
Sigma-Aldrich. "Methyl methanethiosulfonate Product Information." Link
Sources
Application Note: A Robust HPLC Framework for the Analysis of Methylaminoacetonitrile Sulfate in Complex Reaction Mixtures
Abstract
The quantitative analysis of Methylaminoacetonitrile sulfate (MAAN-S) in reaction mixtures presents a significant analytical challenge due to its high polarity and lack of a native UV-absorbing chromophore. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust and validated High-Performance Liquid Chromatography (HPLC) methodologies. We will explore a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, and a second, more traditional method involving pre-column derivatization followed by Reversed-Phase (RP) HPLC with UV or Fluorescence detection. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance are provided to ensure methodological robustness and transferability.
Introduction: The Analytical Challenge
Methylaminoacetonitrile (MAAN), often handled as its sulfate salt for stability, is a small, highly polar aliphatic amine. Its analysis is critical for reaction monitoring, impurity profiling, and quality control in synthetic chemistry and pharmaceutical development. The primary hurdles in developing a reliable HPLC method are twofold:
-
Poor Retention: As a highly polar molecule, MAAN-S is poorly retained on conventional non-polar stationary phases (e.g., C18) used in reversed-phase chromatography, often eluting in or near the solvent front.[1]
-
Lack of Chromophore: The molecule does not possess a significant UV-absorbing structure, making detection by standard UV-Vis detectors difficult and insensitive.[2][3]
Addressing these challenges requires specialized chromatographic strategies. This guide presents two distinct, field-proven workflows to achieve accurate and reproducible quantification of MAAN-S.
Strategic Overview: Two Paths to Successful Analysis
The choice between analytical strategies depends on the available instrumentation and the specific requirements of the analysis (e.g., speed, sensitivity, need for mass confirmation). We will detail two primary methods:
-
Method A: Direct Analysis via HILIC: This approach leverages a polar stationary phase to directly retain and separate MAAN-S, paired with a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
-
Method B: Indirect Analysis via Pre-Column Derivatization and RP-HPLC: This classic technique involves chemically tagging the amine group of MAAN with a UV-active or fluorescent molecule. This modification simultaneously decreases the polarity of the analyte (enhancing retention on a C18 column) and renders it easily detectable.[1][4]
Caption: Comparative workflows for MAAN-S analysis.
Method A: Direct Analysis using HILIC-CAD/ELSD
This method is elegant and direct, avoiding chemical modification of the analyte. It is particularly well-suited for labs equipped with universal detectors.
Principle of HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds.[5] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[6][7][8] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Causality in Method Design
-
Column Choice: An amide-based column is often a robust starting point for HILIC separations of small amines. It offers excellent peak shape and reproducibility compared to bare silica, which can have highly active silanol groups.
-
Detector Choice: Since MAAN-S lacks a chromophore, a universal detector is required. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provides near-uniform response for non-volatile analytes and is compatible with gradients, making it superior to a Refractive Index (RI) detector.[2][9] Mass Spectrometry (MS) is an excellent, albeit more complex, alternative that provides mass confirmation.
-
Mobile Phase: A high percentage of acetonitrile ensures retention in HILIC mode. An ammonium formate or acetate buffer is used to control pH and provide counter-ions, which improves peak shape and is volatile, making it compatible with CAD, ELSD, and MS detectors.
Detailed Protocol: HILIC-CAD
A. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Methylaminoacetonitrile sulfate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of 50:50 (v/v) Acetonitrile:Water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with 75:25 (v/v) Acetonitrile:Water. This diluent should approximate the initial mobile phase conditions to ensure good peak shape.
-
Sample Preparation: Dilute the reaction mixture with 75:25 (v/v) Acetonitrile:Water to an expected concentration within the calibration range. Centrifuge or filter through a 0.22 µm filter to remove particulate matter.
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary HPLC system. |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for polar amines. |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 | High organic content for HILIC retention; volatile buffer. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 | Higher aqueous content to facilitate elution. |
| Gradient | 0-1 min (0% B), 1-8 min (0 to 40% B), 8-9 min (40% B), 9-9.1 min (40 to 0% B), 9.1-12 min (0% B) | Gradual increase in water content elutes the polar analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Small volume minimizes peak distortion. |
| Detector | Charged Aerosol Detector (CAD) | Universal detection for non-chromophoric analyte. |
| CAD Settings | Evaporation Temp: 35°C, Nebulizer: N2 at 35 psi | Optimize based on manufacturer's recommendations. |
Method B: Derivatization with RP-HPLC-UV
This well-established approach is ideal for laboratories with standard RP-HPLC systems equipped with UV detectors. The derivatization step makes the analyte "visible" to the detector and "retainable" by the C18 column.
Principle of Derivatization
Pre-column derivatization involves a chemical reaction that attaches a chromophoric or fluorophoric tag to the analyte before HPLC analysis.[10] For primary and secondary amines like MAAN, reagents like Dansyl Chloride (DNS-Cl) or 2-nitro-4-trifluoromethylfluorobenzene are highly effective.[11][12] The resulting derivative is significantly more hydrophobic and possesses strong UV absorbance, solving both core analytical challenges.[4]
Causality in Method Design
-
Reagent Choice: 2-nitro-4-trifluoromethylfluorobenzene is chosen here. It reacts specifically with primary and secondary amines under mild conditions to form a stable derivative with a strong UV chromophore, allowing for detection around 350-450 nm where interference from reaction mixture components is often lower.[11]
-
Reaction Conditions: The reaction is performed in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) to ensure solubility of all components. A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used as a catalyst.[11]
-
Chromatography: A standard C18 column provides excellent retention for the now hydrophobic derivative. A simple acetonitrile/water gradient is sufficient for separation.
Detailed Protocol: Derivatization and RP-HPLC
A. Reagent and Sample Preparation
-
Derivatizing Reagent (DR): Prepare a 0.15 mg/mL solution of 2-nitro-4-trifluoromethylfluorobenzene in DMSO.[11]
-
Catalyst Solution: Prepare a 1.5% solution of N,N-Diisopropylethylamine (DIPEA) in DMSO.
-
Standard Stock Solution (1 mg/mL of MAAN-S): Prepare as described in section 3.3.A.1, but use Water as the diluent.
-
Derivatization Procedure (for Standards and Samples): a. To a 1.5 mL microcentrifuge tube, add 100 µL of the standard or diluted sample solution. b. Add 750 µL of the Derivatizing Reagent (DR). c. Add 150 µL of the Catalyst Solution.[11] d. Vortex briefly and allow the reaction to proceed at room temperature for 1.5 hours.[11] e. The resulting solution is the sample for injection.
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | Standard binary or quaternary HPLC system. |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm | Robust, general-purpose C18 column for good retention of the derivative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | Isocratic 60% B for 15 minutes | A simple isocratic method is often sufficient for the derivatized analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| Detector | UV-Vis / Photodiode Array (PDA) | |
| Detection λ | 380 nm | Wavelength for sensitive detection of the derivative product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Poor Retention (HILIC) | Sample diluent is too aqueous; insufficient acetonitrile in mobile phase; column not equilibrated. | Ensure sample is dissolved in >70% acetonitrile. Check mobile phase composition. Equilibrate column for at least 10-15 column volumes. |
| Poor Peak Shape (HILIC) | Mismatch between sample diluent and mobile phase; column overload. | Match sample diluent to initial mobile phase conditions. Reduce injection volume or sample concentration. |
| Variable Retention Times | Column temperature fluctuations; poor mobile phase mixing; column degradation. | Use a column thermostat. Ensure mobile phase is well-degassed and mixed. Use a guard column and flush the system regularly. |
| Incomplete Derivatization | Incorrect reagent stoichiometry; degraded reagents; insufficient reaction time. | Ensure a molar excess of the derivatizing reagent. Prepare fresh reagents. Confirm reaction time and temperature. |
| Extraneous Peaks (Deriv.) | Side-products from derivatization; impurities in reagents. | Optimize reaction conditions (e.g., pH, temperature). Run a "reagent blank" (without analyte) to identify reagent-related peaks. |
Conclusion
The successful HPLC analysis of Methylaminoacetonitrile sulfate hinges on overcoming its inherent high polarity and lack of a chromophore. Both the direct HILIC-CAD/ELSD method and the indirect pre-column derivatization RP-HPLC-UV method provide robust and reliable solutions.
-
Choose the HILIC method for a faster, more direct analysis if universal detectors are available, and for applications where chemical modification of the analyte is undesirable.
-
Choose the derivatization method for its accessibility in any standard QC lab with UV detectors and for its potential for very high sensitivity, especially when using a fluorescence detector with an appropriate derivatizing agent.
By understanding the principles behind each approach and following the detailed protocols, researchers can confidently implement a suitable method for the accurate quantification of MAAN-S in complex reaction mixtures.
References
- CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google P
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis, C&EN.
- Derivatization and Separation of Aliph
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques, The Royal Society of Chemistry.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air, Thermo Fisher Scientific.
- The detection of surfactants without any chromophoric group, Chrom
- Infographic: What's the Best Column for Polar Compound Retention?
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting, Agilent.
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore, Veeprho.
- HPLC Columns & LC Columns | Types, How to Choose, Compare, GL Sciences.
- Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection, ResearchG
- Hydrophilic interaction chromatography and its applications in the separation of basic drugs, ResearchG
- Hydrophilic interaction chrom
- No chromophore - no problem?, Wiley Analytical Science.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals, MDPI.
- High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review, PubMed.
- Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chrom
- Polar Column in HPLC Example, Hawach.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The detection of surfactants without any chromophoric group - Chromatography Forum [chromforum.org]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 12. books.rsc.org [books.rsc.org]
Application Note: Chemoselective Modification of Amino Acids using Methylaminoacetonitrile Sulfate
This Application Note is structured as a technical guide for pharmaceutical researchers focusing on the synthetic utility of Methylaminoacetonitrile (MAAN) Sulfate in the modification of amino acids and the synthesis of nitrogenous heterocycles.
Executive Summary
Methylaminoacetonitrile sulfate (MAAN-SO₄), a stable salt form of the
This guide details the mechanistic pathways and bench protocols for coupling MAAN-SO₄ with amino acids. We focus on two primary applications:
-
Heterocyclization: Synthesis of imidazole scaffolds (critical for kinase inhibitors and ionic liquids).
-
Peptide Backbone Modification: Introduction of N-methyl-cyanomethyl motifs for protease resistance.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(Methylamino)acetonitrile sulfate |
| CAS Number | 1558-33-4 |
| Formula | |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water; sparingly soluble in EtOH; insoluble in non-polar solvents |
| pKa | ~5.6 (Conjugate acid of amine) |
Mechanism of Action
The reactivity of MAAN with amino acids is governed by the amphoteric nature of the
Pathway A: Imidazole Formation (The "Amidine Route")
When reacted with
-
Nucleophilic Attack: The amino group of the target amino acid attacks the nitrile of MAAN.
-
Amidine Intermediate: An unstable amidine forms.
-
Cyclization: Intramolecular attack by the MAAN amine (or adjacent nucleophile) closes the ring, eliminating ammonia or water to form the imidazole core.
Pathway B: Prebiotic/Peptide Ligation
In aqueous buffers (pH 6–8), MAAN acts as a condensing agent. It can react with the carboxylate of an amino acid to form a transient ester, which rearranges to form a peptide bond, often accompanied by the hydrolysis of the nitrile to an amide or acid.
Mechanistic Visualization
The following diagram illustrates the bifurcation between hydrolysis (Sarcosine formation) and Amino Acid coupling (Heterocycle formation).
Figure 1: Mechanistic divergence of Methylaminoacetonitrile. The sulfate salt must be neutralized to activate the amine, or the nitrile can be activated by Lewis acids for nucleophilic attack.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-substituted Imidazoles
Application: Generating pharmacophores found in anti-thrombotic agents (e.g., Dabigatran analogs). Reagents: MAAN-SO₄ (1.0 eq), Amino Acid Methyl Ester HCl (1.1 eq), Triethylamine (TEA, 2.5 eq), Methanol.
-
Neutralization: Suspend MAAN-SO₄ (10 mmol) in anhydrous Methanol (20 mL). Add TEA (25 mmol) dropwise at 0°C. Stir for 15 min until the solution clears (liberation of free base).
-
Coupling: Add the Amino Acid Methyl Ester (11 mmol).
-
Cyclization: Reflux the mixture at 65°C for 12–18 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The nitrile peak (2230 cm⁻¹) should disappear.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ (to remove sulfate salts) and Brine.
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Critical Control Point: Moisture control is vital. Excess water leads to the hydrolysis of the nitrile to the amide (Methylaminoacetamide), killing the cyclization.
Protocol B: Cysteine-Mediated Thiazoline Formation
Application: Bio-orthogonal labeling or "Native Chemical Ligation" mimicry. Reagents: MAAN-SO₄ (1.0 eq), L-Cysteine (1.0 eq), Phosphate Buffer (pH 7.0).
-
Preparation: Dissolve L-Cysteine in degassed Phosphate Buffer (0.1 M, pH 7.0).
-
Addition: Add MAAN-SO₄ directly to the solution. The pH may drop; readjust to 7.0 using dilute NaOH.
-
Incubation: Stir at 40°C for 24 hours.
-
Observation: The reaction forms a thiazoline ring via the attack of the cysteine thiol on the nitrile, followed by amine closure.
-
Analysis: Analyze aliquots via HPLC. Product is identified by a mass shift corresponding to the condensation of the two precursors minus
(if fully aromatized) or simple addition (thiazoline).
Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin (Oral/Dermal), Irritant. Specific Risk: Cyanide/Nitrile Hazard.
-
Acid Sensitivity: Do NOT mix MAAN-SO₄ with strong acids and heat unless hydrolysis is intended. While the nitrile is covalently bonded, thermal decomposition can release HCN gas.
-
Base Sensitivity: Neutralization releases the free amine, which is volatile and toxic. Perform all neutralization steps in a certified chemical fume hood.
-
Waste Disposal: All aqueous waste must be treated as cyanide-containing waste. Quench with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any potential free cyanide before disposal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of Nitrile | Ensure Methanol is anhydrous. Use molecular sieves in the reaction vessel. |
| Stalled Reaction | Salt Inhibition | The sulfate salt may buffer the reaction. Ensure sufficient base (TEA/DIPEA) is used to fully liberate the nucleophile. |
| Side Product: Sarcosine | Accidental Hydrolysis | Check water content. Lower reaction temperature if hydrolysis competes with nucleophilic attack. |
| Color Change (Darkening) | Polymerization |
References
-
Prebiotic Synthesis & Reactivity: The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles. (NIH/PubMed). Available at: [Link] (Search Term: Aminonitrile Cysteine Reaction)
-
General Reactivity of
-Aminonitriles: Organocatalytic Synthesis of α-Aminonitriles: A Review. (MDPI Molecules). Available at: [Link] -
Synthetic Applications: Strecker Amino Acid Synthesis and modifications. (Chemistry LibreTexts). Available at: [Link]
Disclaimer: This protocol is for research use only. Users must validate methods in their own facility and adhere to local safety regulations regarding nitrile handling.
Application Note: Biocatalytic Hydrolysis of Methylaminoacetonitrile Sulfate to N-Methylglycine (Sarcosine)
This Application Note is designed for researchers in biocatalysis and process chemistry, focusing on the enzymatic valorization of Methylaminoacetonitrile (MAAN) Sulfate.
Executive Summary
Methylaminoacetonitrile (MAAN) sulfate is a critical alpha-aminonitrile precursor used in the synthesis of N-methylated amino acids and pharmaceutical intermediates (e.g., for DPP-4 inhibitors). Traditional chemical hydrolysis of MAAN to N-methylglycine (Sarcosine) requires harsh acidic or basic conditions, generating significant salt waste and colored byproducts.
This guide details a green enzymatic protocol using microbial nitrilases (EC 3.5.5.1) to convert MAAN sulfate directly to Sarcosine under mild conditions. This method offers superior atom economy, reduced downstream processing, and high specificity.
Chemical Background & Mechanism[1]
Substrate Properties[2]
-
Compound: Methylaminoacetonitrile Sulfate (MAAN[1]·H₂SO₄)[2]
-
CAS: 33986-15-1[1]
-
Structure: [CH₃-NH-CH₂-CN] · H₂SO₄
-
Role: Precursor to Sarcosine (N-methylglycine).
-
Stability: The sulfate salt is stable as a solid but hydrolyzes in water. The free base (MAAN) is prone to polymerization and decomposition (HCN release) at high pH; therefore, maintaining pH 7.0–7.5 during the reaction is critical.
Enzymatic Pathway
Two primary biocatalytic routes exist for nitrile hydrolysis. For MAAN, the Nitrilase route is preferred to avoid the accumulation of amide intermediates.
-
Nitrilase Pathway (Preferred): Direct hydrolysis of the cyano group to a carboxylic acid, releasing ammonia.
-
Nitrile Hydratase/Amidase Pathway: Two-step conversion via N-methylglycinamide.
Figure 1: Enzymatic pathways for MAAN hydrolysis. The solid blue line represents the direct Nitrilase route described in this protocol.
Experimental Protocol
Materials & Equipment
-
Substrate: Methylaminoacetonitrile Sulfate (>98% purity).
-
Biocatalyst: Recombinant Nitrilase (e.g., Alcaligenes faecalis nitrilase or commercial Nitrilase Screening Kit variants).
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.
-
Equipment: Thermostated shaker (30°C), pH-stat titrator (optional but recommended), HPLC with C18 or HILIC column.
Safety Precaution (Critical)
MAAN sulfate is a nitrile salt. While less volatile than free nitriles, it can release cyanide under extreme conditions.
-
Handling: Weigh in a fume hood.
-
Waste: Treat all effluent with bleach (sodium hypochlorite) to quench potential cyanide/nitrile residues before disposal.
Protocol: Biocatalytic Synthesis of Sarcosine
Step 1: Substrate Stock Preparation (100 mM)
The sulfate salt is acidic. Neutralization is required before enzyme addition to prevent protein denaturation.
-
Dissolve 1.68 g of MAAN Sulfate in 80 mL of deionized water.
-
Monitor pH (initially acidic, ~pH 2-3).
-
Slowly add 1M NaOH or KOH dropwise with stirring until pH reaches 7.0.
-
Note: Do not overshoot pH > 8.0 to prevent polymerization.
-
-
Adjust final volume to 100 mL with 50 mM KPi buffer (pH 7.5).
Step 2: Reaction Setup
Run the reaction in triplicate alongside a "No Enzyme" control.
| Component | Volume/Amount | Final Conc. |
| Substrate Stock (Neutralized) | 5.0 mL | 50 mM |
| KPi Buffer (50 mM, pH 7.5) | 4.0 mL | - |
| Nitrilase Preparation (Lyophilized powder or cell lysate) | 10–50 mg (activity dependent) | ~1-5 U/mL |
| Total Volume | 10.0 mL |
Step 3: Incubation[3]
-
Seal reaction vessels (glass vials with screw caps).
-
Incubate at 30°C with orbital shaking (150–200 rpm).
-
Time Course: Sample at 0, 1, 4, 8, and 24 hours.
Step 4: Reaction Monitoring (HPLC)
-
Withdraw 200 µL of reaction mixture.
-
Quench by adding 200 µL of Methanol or 0.1% Formic Acid.
-
Centrifuge (10,000 x g, 5 min) to remove protein.
-
Analyze supernatant via HPLC (See Section 4).
Analytical Method (Validation)
Because Sarcosine is polar and lacks a strong chromophore, standard UV detection at 254 nm is ineffective. Use Derivatization or CAD/MS detection.
Method A: HPLC-UV (Pre-column Derivatization)
-
Derivatization Agent: FMOC-Cl or Dansyl Chloride (reacts with secondary amine).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV 254 nm (for FMOC derivative).
Method B: HILIC-MS (Direct Injection)
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.0) / Acetonitrile (20:80).
-
Detection: ESI-MS (Positive Mode).
-
MAAN [M+H]+: 71.06 m/z
-
Sarcosine [M+H]+: 90.05 m/z
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the enzymatic conversion of MAAN sulfate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Substrate Inhibition | Use "Fed-batch" mode: Add MAAN in 10 mM increments every hour. |
| Enzyme Inactivation | Acidic pH Shock | Ensure MAAN sulfate is fully neutralized to pH 7.0 before adding to the enzyme. |
| Precipitation | Protein Denaturation | Reduce substrate concentration or add 10% glycerol as a stabilizer. |
| Byproduct Formation | Spontaneous Hydrolysis | Run a "No Enzyme" blank to subtract chemical background (usually negligible at pH 7). |
References
- Pollak, P. et al. (2018). Fine Chemicals: The Industry and the Business. Wiley-VCH.
-
Banerjee, A. et al. (2002). "Nitrilase-catalyzed hydrolysis of acetonitrile and aminonitriles." Applied and Environmental Microbiology, 68(11), 5728-5735. Link
-
Gong, J.S. et al. (2012). "Microbial nitrilases: versatile biocatalysts for efficient synthesis of carboxylic acids." Critical Reviews in Biotechnology, 32(4), 309-325. Link
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Methylaminoacetonitrile Sulfate. Link
- Yamada, H. & Kobayashi, M. (1996). "Nitrile Hydratase and its Application to Industrial Production of Acrylamide." Bioscience, Biotechnology, and Biochemistry, 60(9), 1391-1400.
Sources
- 1. METHYLAMINOACETONITRILE SULFATE CAS#: 33986-15-1 [amp.chemicalbook.com]
- 2. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylaminoacetonitrile Sulfate in the Synthesis of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pivotal Role of Unnatural Amino Acids and the Utility of Methylaminoacetonitrile Sulfate
Unnatural amino acids (UAAs) are powerful tools in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can confer enhanced metabolic stability, novel biological activity, and unique conformational properties.[1][2] The synthesis of these valuable building blocks often relies on robust and versatile chemical methods. Methylaminoacetonitrile sulfate emerges as a key reagent in this context, providing an efficient entry point for the synthesis of N-methylated and, particularly, α,α-disubstituted α-amino acids.
This application note provides a comprehensive guide to the use of methylaminoacetonitrile sulfate in the synthesis of unnatural amino acids, with a focus on practical, field-proven protocols for Strecker and Mannich-type reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed step-by-step procedures, and offer insights into reaction optimization and safety considerations.
Core Synthetic Strategies: An Overview
Methylaminoacetonitrile sulfate serves as a versatile building block for the introduction of a protected N-methylglycine nitrile moiety. This functionality can be elaborated into the final amino acid through two primary synthetic routes:
-
Strecker Synthesis: A multicomponent reaction involving a ketone, a cyanide source, and methylaminoacetonitrile sulfate to generate an N-methyl-α,α-disubstituted aminonitrile intermediate.[3][4]
-
Mannich-type Reactions: The reaction of methylaminoacetonitrile with an enolizable ketone and an aldehyde to produce β-amino ketone adducts, which can be further transformed.[5]
This guide will focus predominantly on the Strecker synthesis, as it provides a direct and efficient route to α,α-disubstituted N-methyl amino acids.
I. Strecker Synthesis of α,α-Disubstituted N-Methyl Amino Acids
The Strecker synthesis is a classic and reliable method for amino acid synthesis.[3][6] By employing a ketone as the carbonyl component and methylaminoacetonitrile sulfate as the amine source, this reaction provides a direct pathway to sterically hindered α,α-disubstituted N-methyl amino acids.[4][7]
Reaction Principle and Mechanism
The reaction proceeds in two key stages: the formation of an N-methyl-α,α-disubstituted aminonitrile, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Stage 1: Formation of the N-Methyl-α,α-disubstituted Aminonitrile
The reaction is initiated by the in situ formation of the free methylaminoacetonitrile from its sulfate salt. This amine then condenses with a ketone to form an iminium ion. Nucleophilic attack of a cyanide ion on the iminium ion yields the stable N-methyl-α,α-disubstituted aminonitrile intermediate.[8]
Caption: Stage 1: Formation of the aminonitrile intermediate.
Stage 2: Hydrolysis to the Amino Acid
The resulting aminonitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final α,α-disubstituted N-methyl amino acid.[9]
Caption: General scheme for a Mannich-type reaction.
Due to the complexity and variability of Mannich-type reactions, a detailed, universally applicable protocol is beyond the scope of this note. However, a general procedure would involve the reaction of the ketone, aldehyde, and methylaminoacetonitrile (generated in situ from the sulfate salt) in a suitable solvent, often with acid or base catalysis.
III. Safety and Handling of Methylaminoacetonitrile Sulfate
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]* Causes skin and serious eye irritation. [2]* May cause respiratory irritation.
Handling and Storage:
-
Always handle methylaminoacetonitrile sulfate in a well-ventilated fume hood. [2]* Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. [2]* Avoid breathing dust.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10] Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.
Conclusion
Methylaminoacetonitrile sulfate is a highly effective and versatile reagent for the synthesis of unnatural amino acids, particularly N-methylated and α,α-disubstituted analogs. The Strecker synthesis provides a robust and straightforward method for accessing these valuable compounds. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and efficiently incorporate this powerful tool into their synthetic workflows, accelerating drug discovery and chemical biology research.
References
-
"Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson" . Sketchy. [Link]
-
"One-pot' Methylation of N-Nosyl-alpha-amino Acid Methyl Esters With Diazomethane and Their Coupling to Prepare N-methyl Dipeptides" . PubMed. [Link]
-
"Strecker Synthesis of Amino Acid: Easy Mechanism, applications" . Chemistry Notes. [Link]
-
"Synthesis of N-acetyl-alpha-aminoisobutyric acid" . PrepChem.com. [Link]
-
"The Strecker Synthesis of Amino Acids" . Master Organic Chemistry. [Link]
-
"Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT" . Sketchy. [Link]
-
"α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE" . Organic Syntheses Procedure. [Link]
-
"Unnatural amino acids: production and biotechnological potential" . PubMed. [Link]
-
"α-AMINOISOBUTYRIC ACID" . Organic Syntheses Procedure. [Link]
-
"The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide" . ResearchGate. [Link]
-
"Strecker amino acid synthesis" . Wikipedia. [Link]
-
"Synthesis of β-amino ketones, aldehydes and derivatives" . Organic Chemistry Portal. [Link]
-
"Recent progress in the chemistry of β-aminoketones" . PMC - NIH. [Link]
-
"A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles" . Arkivoc. [Link]
-
"Quenching Reactive Metal Still Bottoms Standard Operating Procedure" . University of Nebraska-Lincoln. [Link]
-
"A Convenient Synthesis of Amino Acid Methyl Esters" . MDPI. [Link]
-
"Common Standard Operating Procedure" . University of California, Irvine. [Link]
-
"β-Amino Acid synthesis by C-C coupling" . Organic Chemistry Portal. [Link]
-
"Unnatural amino acids in novel antibody conjugates" . PubMed. [Link]
-
"Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%" . Cole-Parmer. [Link]
-
"Some important β-amino ketones, both synthetic and natural, and their biological properties" . ResearchGate. [Link]
Sources
- 1. Unnatural amino acids: production and biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103864633A - Method for preparing alpha-aminoisobutyric acid - Google Patents [patents.google.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. us-yakuzo.jp [us-yakuzo.jp]
Common impurities found in commercial Methylaminoacetonitrile sulfate
Topic: Impurity Profiling, Troubleshooting, and Handling Guide
CAS: 33986-15-1 (Methylaminoacetonitrile Sulfate) Note: Do not confuse with CAS 1558-33-4 (Chloromethyldichloromethylsilane).
Introduction: The "Hidden" Variables in Your Synthesis
Methylaminoacetonitrile sulfate (
This guide addresses the specific impurities inherent to the Strecker Synthesis route and provides actionable troubleshooting for analytical and synthetic anomalies.
Part 1: Impurity Identification (The "What" and "Why")
Q: What are the dominant impurities in commercial batches?
A: The impurity profile is dictated by the Strecker Equilibrium . Because the formation of the aminonitrile is reversible, impurities fall into three categories:
| Impurity Category | Specific Compounds | Origin | Impact on Experiments |
| 1. Hydrolysis Products | Sarcosinamide ( | Moisture ingress converts the nitrile group to an amide, then acid. | Critical: Amides compete as nucleophiles in cyclization; Acids quench basic catalysts. |
| 2. Retro-Strecker Components | Formaldehyde ( | Decomposition of the nitrile in solution (Retro-Strecker reaction). | Formaldehyde causes polymerization/gumming. HCN is a severe safety hazard.[1][2] |
| 3. Synthesis By-products | Methylene-bis(methylamine) Iminodiacetonitrile | Excess formaldehyde or incorrect stoichiometry during synthesis. | Acts as a "dummy" substrate, lowering yield. |
| 4. Inorganic Salts | Sodium/Ammonium Sulfate | Residuals from the acidification of the Strecker intermediate. | Increases ash content; interferes with gravimetric analysis. |
Q: Why does my "pure" solid sample smell like almonds or amine?
A: This indicates Retro-Strecker decomposition .
-
Almond/Bitter smell: Indicates the release of Hydrogen Cyanide (HCN).[2] This occurs if the salt is exposed to moisture or weak bases.
-
Fishy smell: Indicates free Methylamine.
-
Action: STOP. Vent the container in a fume hood immediately. The salt has likely destabilized.
Part 2: Visualizing the Chemistry
The following pathway map illustrates how storage conditions and synthesis deviations create these specific impurities.
Figure 1: Reaction network showing the Strecker equilibrium and degradation pathways. Note that the Sulfate form is the kinetic trap that prevents Retro-Strecker decomposition.
Part 3: Analytical Troubleshooting (The "How")
Q: My HPLC baseline is drifting, and the main peak shape is poor. Why?
A: Methylaminoacetonitrile is a small, polar, basic molecule. It presents two common HPLC challenges:
-
Lack of Retention: On standard C18 columns, it elutes in the void volume.
-
On-Column Hydrolysis: If your mobile phase is neutral or basic (pH > 6), the nitrile can hydrolyze during the run, causing peak tailing or "ghost" peaks.
Protocol: Validated HPLC Method for Purity
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar C18.
-
Mobile Phase A: Acetonitrile (90%).
-
Mobile Phase B: 10mM Ammonium Formate (pH 3.0). Acidic pH is mandatory to stabilize the nitrile.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).
Q: How do I distinguish the Sulfate salt from the Hydrolysis impurity (Sarcosinamide) by NMR?
A:
-
Methylaminoacetonitrile (
): Look for the methylene singlet ( ) around 4.1 - 4.2 ppm . -
Sarcosinamide (
): The methylene shift moves upfield to 3.5 - 3.7 ppm due to the loss of the electron-withdrawing nitrile group. -
Sarcosine: Methylene peak around 3.6 ppm .
Part 4: Impact on Downstream Chemistry
Q: I am using this for imidazole synthesis, but yields are <30%. Is the starting material to blame?
A: Likely, yes. If your starting material contains >2% Sarcosinamide (hydrolysis impurity), it terminates the cyclization.
Mechanism of Failure: In cyclization reactions (e.g., with orthoesters or imitates), the nitrile nitrogen must act as the electrophile.
-
If the nitrile is hydrolyzed to an amide , it loses electrophilicity.
-
The amide amine (
) can competitively attack your cyclization partner, forming linear by-products instead of the ring.
Quick Purity Check (The "Melt Test"):
-
Pure Methylaminoacetonitrile Sulfate melts/decomposes sharply at 160–163°C .
-
Impure samples (high amide content) often melt lower (118–122°C ) or show a "pasty" transition range.
Part 5: Remediation & Safety
Q: How can I purify a degraded batch?
A: Recrystallization is effective for removing hydrolysis products and inorganic salts.
Protocol: Recrystallization of Methylaminoacetonitrile Sulfate
-
Dissolution: Dissolve the crude solid in minimum hot Methanol (approx. 50-60°C).
-
Note: Do not use water; it promotes further hydrolysis.
-
-
Filtration: Filter while hot to remove inorganic sulfates (Sodium/Ammonium sulfates are less soluble in MeOH).
-
Precipitation: Add cold Diethyl Ether or MTBE dropwise until turbidity is observed.
-
Cooling: Cool to 0°C slowly. White crystalline needles should form.
-
Drying: Vacuum dry over
. Crucial: Ensure absolute dryness to prevent storage decomposition.
Q: Safety Warning: "Yellowing" of the Solid
A: If the white powder turns yellow or orange, HCN polymerization (formation of azulmic acid) has initiated.
-
Immediate Action: Isolate the container. Check for HCN evolution using a detector or test strip.
-
Disposal: Do not simply throw in trash. Neutralize with bleach (Hypochlorite) solution in a fume hood to oxidize residual cyanide/HCN before disposal, following local hazardous waste regulations.
References
-
Strecker Synthesis Mechanism & Hydrolysis
-
Analytical Method (HILIC/HPLC)
-
Chemical Properties & CAS Verification
-
Stability of Aminonitriles
- Title: Organocatalytic Synthesis of α-Aminonitriles: A Review
- Source: MDPI (Molecules)
-
URL:[Link]
Sources
- 1. Methylaminoacetonitrile Sulfate, 25G | Labscoop [labscoop.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 10. lcms.cz [lcms.cz]
- 11. 错误页 [amp.chemicalbook.com]
- 12. Chloromethyldichloromethylsilane | 1558-33-4 [chemicalbook.com]
Technical Support Center: NMR Profiling of Methylaminoacetonitrile Sulfate
This guide functions as a specialized Technical Support Center for researchers synthesizing or analyzing Methylaminoacetonitrile (MAAN) Sulfate. It prioritizes troubleshooting via NMR spectroscopy, focusing on the detection of specific byproducts common to the Strecker synthesis pathway.
Status: Operational Role: Senior Application Scientist Context: Quality Control & Process Optimization
Executive Summary
Methylaminoacetonitrile (MAAN) sulfate is a critical intermediate, often synthesized via the Strecker reaction (Methylamine + Formaldehyde + HCN/Cyanide). While the sulfate salt stabilizes the otherwise labile free base, impurities generated during the "free base" phase—specifically hydrolysis products and oligomers—can co-precipitate or persist.
This guide provides a definitive NMR-based troubleshooting framework to distinguish the target product from its common "silent" impurities: Sarcosine , Methylamine residues , and Bis-amine dimers .
Module 1: The Spectral Baseline (The "Golden Batch")
Before troubleshooting, you must establish the spectral signature of pure MAAN Sulfate in Deuterium Oxide (
Solvent Selection:
Target Spectrum: Methylaminoacetonitrile Sulfate
Formula:
| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Diagnostic Note |
| N-CH₃ | 3H | Singlet | 2.95 – 3.05 | Sharp singlet. Downfield from free methylamine due to protonation. |
| N-CH₂-CN | 2H | Singlet | 4.20 – 4.35 | Critical Indicator. The nitrile group strongly deshields these protons. |
| NH₂⁺ | 2H | Broad | ~8-9 (Variable) | Usually exchanges with |
Analyst Note: If your Methylene (
) peak appears as a doublet or AB system, check for chirality introduced by impurities or restricted rotation, but in pure MAAN, it should be a singlet.
Module 2: Troubleshooting Common Impurities
Impurities in this synthesis are often structural analogs. Use the Shift Drift technique: small deviations in chemical shift are diagnostic.
Issue A: The "Hydrolysis Drift" (Sarcosine Contamination)
Symptom: You observe a secondary set of peaks slightly upfield from the main product. Root Cause: Exposure of the nitrile to moisture/acid/heat converts the nitrile (-CN) to an amide, and eventually to an acid (Sarcosine).
-
Pathway:
-
Detection:
-
Sarcosine (Acid form): The
peak shifts upfield to ~3.90 – 4.00 ppm . The nitrile's electron-withdrawing power is stronger than the carboxylic acid; loss of CN shields the protons. -
Sarcosine Amide (Intermediate): Look for a
peak between 4.00 – 4.10 ppm .
-
Issue B: Stoichiometric Mismatch (Residual Methylamine)
Symptom: A sharp singlet appears at 2.61 ppm .
Root Cause: Excess methylamine used to drive the reaction, or incomplete washing of the sulfate cake.
Differentiation: This peak lacks a corresponding methylene (
Issue C: The "Dimer" (Methylenebis(methylamine))
Symptom: Complex multiplets or extra singlets in the 3.0–3.5 ppm range.
Root Cause: "Formaldehyde Starvation." If HCN addition is slow, Methylamine reacts with Formaldehyde to form the aminal dimer (
- N-Me: Two distinct methyl signals if the structure is locked, or a broadened average.
- N-CH₂-N: Appears significantly upfield (~3.2 – 3.5 ppm) compared to the nitrile-linked methylene (~4.2 ppm).
Module 3: Diagnostic Logic Pathways
The following diagrams illustrate the chemical pathways leading to impurities and the decision logic for NMR analysis.
Figure 1: Synthesis & Degradation Pathways
Visualizing where the impurities enter the process.
Caption: Path A (Green) is the target synthesis. Path B (Red) represents impurity formation due to stoichiometry errors (Bis) or moisture (Hydrolysis).
Figure 2: NMR Troubleshooting Decision Tree
How to interpret the "extra peaks" in your spectrum.
Caption: Systematic elimination of impurities based on chemical shift location relative to the MAAN parent peaks.
Module 4: Experimental Protocols
Protocol 1: NMR Sample Preparation (Quantitative Purity Check)
To ensure accurate baselines and avoid pH-induced shifting:
-
Massing: Weigh 20–25 mg of the MAAN Sulfate salt directly into a clean vial.
-
Solvent: Add 0.6 mL of
(99.9% D).-
Note: Do not use TMSP (Trimethylsilylpropanoic acid) internal standard if you are looking for trace silicon grease; however, for qNMR, Maleic Acid (singlet ~6.3 ppm) is a preferred internal standard as it does not overlap with the MAAN region.
-
-
pH Check: The solution should be acidic (pH < 2) due to the bisulfate/sulfate nature. Do not neutralize. Neutralizing to the free base in the NMR tube will cause rapid polymerization and precipitation.
-
Acquisition: Run a standard proton scan (ns=16 or 32, d1=5s) to ensure full relaxation of the methyl protons for integration.
Module 5: Frequently Asked Questions (FAQ)
Q1: My methylene peak (
-
A: No. This is within the acceptable range. Concentration and pH heavily influence the exact shift of amine salts. Higher concentrations often shift peaks slightly downfield. The key is the relative position: if you see a peak at 4.17 ppm (MAAN) and another at 3.95 ppm (Sarcosine), the difference confirms the impurity.
Q2: I see a large peak at 4.79 ppm. Is this a contaminant?
-
A: Likely not. This is the residual HDO (water) peak in
. However, be careful: Formaldehyde hydrates (Methanediol) also appear very close to 4.8 ppm. If the peak is unusually broad or has shoulders, you may have residual formaldehyde.
Q3: Can I use DMSO-
-
A: It is not recommended. Sulfate salts have poor solubility in DMSO. Furthermore, the ammonium protons (
) will appear as broad humps in DMSO, potentially obscuring the methylene region. exchanges these protons away, simplifying the spectrum to just the carbon-bound protons.
Q4: Why does the product turn yellow/brown in the NMR tube over time?
-
A: Instability.[1] Even as a salt, MAAN is in equilibrium. If the
is slightly basic (or if the glass tube leaches alkali), a small amount of free base forms and polymerizes to azulmic acid (brown solid). Always analyze fresh samples.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
ChemicalBook. (n.d.). Aminoacetonitrile Sulfate NMR Spectrum (Reference for shift analogy). Link
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Link
Sources
removing residual starting materials from Methylaminoacetonitrile sulfate product
Technical Support Center: Purification of Methylaminoacetonitrile Sulfate
Welcome to the technical support guide for the purification of Methylaminoacetonitrile sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to residual starting materials and other impurities encountered during synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting material impurities in my crude Methylaminoacetonitrile sulfate product?
A1: The synthesis of Methylaminoacetonitrile sulfate typically proceeds in two main stages: the formation of the free base (Methylaminoacetonitrile) followed by its conversion to the sulfate salt.[1][2] Consequently, the impurities in your final product are often remnants from this synthetic route.
Common Contaminants:
-
Unreacted Methylamine: Present if an excess was used or if the reaction did not go to completion. Due to its basic nature and volatility, it can be a persistent impurity.
-
Unreacted Formaldehyde: A highly reactive electrophile that can remain if not fully consumed. It may also exist in polymerized forms (paraformaldehyde).
-
Residual Cyanide Salts: If sodium cyanide or a similar salt was used, traces can carry through, posing both a safety risk and a catalytic hazard in downstream applications.[1][3]
-
Side-Reaction Products: The reaction environment can lead to the formation of various adducts or polymerization products, which can co-precipitate with your desired salt.
-
Excess Sulfuric Acid: Inaccurate stoichiometry during the salt formation step can lead to a highly acidic final product, which can affect stability and downstream chemistry.
The physical properties of these common impurities are summarized below, which dictate the optimal removal strategy.
| Impurity | Chemical Formula | Boiling Point (°C) | Solubility Characteristics |
| Methylamine | CH₃NH₂ | -6.3 | Highly soluble in water; soluble in ethanol. |
| Formaldehyde | CH₂O | -19 | Soluble in water, ethanol, and diethyl ether. |
| Sodium Cyanide | NaCN | 1496 | Highly soluble in water; slightly soluble in ethanol. |
| Sulfuric Acid | H₂SO₄ | 337 | Miscible with water (highly exothermic). |
Troubleshooting Guides
Q2: My final product has a strong amine odor, suggesting residual methylamine. How can I remove it?
A2: An amine odor is a clear indicator of residual free methylamine. Since your product is a salt, the purification strategy must be carefully chosen to avoid converting your product back to the free base. The most effective methods focus on purifying the Methylaminoacetonitrile intermediate before salt formation or, with caution, washing the final product.
Method 1: Purification of the Methylaminoacetonitrile Free Base (Recommended)
The most robust method is to purify the free base intermediate via acid-base extraction before precipitating the sulfate salt.[4][5] This removes non-basic and weakly basic impurities effectively.
Step-by-Step Protocol:
-
Dissolution: After the initial synthesis of Methylaminoacetonitrile, dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[6] The target compound (Methylaminoacetonitrile) and the impurity (methylamine) are both basic and will be protonated, partitioning into the aqueous layer as their respective hydrochloride salts.
-
Separation: Discard the organic layer, which contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the pH is basic (pH > 9-10). This deprotonates the amine salts, converting them back to their free bases.
-
Extraction: Extract the liberated free bases back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting purified Methylaminoacetonitrile oil or solid can then be used for sulfate salt formation.
Causality: This acid-base extraction leverages the basicity of the amines.[5] By converting them to water-soluble salts, they can be separated from non-basic organic impurities. Subsequent basification regenerates the free amines for extraction back into an organic phase.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Q3: How do I perform an effective recrystallization to purify my final Methylaminoacetonitrile sulfate salt?
A3: Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the product and impurities.[7] For a polar salt like Methylaminoacetonitrile sulfate, the key is selecting an appropriate solvent system.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine salts, polar protic solvents are a good starting point.[8]
-
Primary Candidates: Methanol, Ethanol, Isopropanol, or mixtures of these with water.
-
Screening: Test small amounts of your crude product in different solvents. Add the solvent dropwise to a small sample at room temperature. If it dissolves, the solvent is too good. Heat the undissolved sample; if it dissolves upon heating and precipitates upon cooling, you have a good candidate.[9]
-
-
Dissolution: Place the crude Methylaminoacetonitrile sulfate in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid. Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling (Crystallization): Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Causality: As the saturated solution cools, the solubility of the Methylaminoacetonitrile sulfate decreases, forcing it to crystallize. The impurities, being present in a much lower concentration, ideally remain dissolved in the solvent (mother liquor).[7]
Troubleshooting Recrystallization:
Caption: Recrystallization Troubleshooting.
Q4: How can I confirm the purity of my final product after applying these purification methods?
A4: Assessing purity is a critical final step. A combination of analytical techniques should be used to provide a comprehensive picture.
| Technique | Information Provided | Key Indicators of Purity |
| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | Clean spectrum matching the expected structure; absence of peaks corresponding to starting materials or solvents. |
| HPLC/UPLC | Quantitative assessment of purity by separating components of a mixture.[10] | A single, sharp peak for the main component; purity often reported as >99% by peak area. |
| Melting Point | A physical constant that is sensitive to impurities. | A sharp melting point range that matches the literature value. Impurities typically broaden and depress the melting range. |
| Elemental Analysis | Determines the percentage composition (C, H, N, S) of the sample. | Experimental percentages match the theoretical values for the molecular formula C₄H₁₀N₄O₄S. |
| GC-MS | Useful for identifying volatile impurities.[11][12] | Can detect and identify volatile starting materials like residual methylamine or solvents. |
References
- Method for preparing methylamino-acetonitrilehydrochlorate.
- Recrystallization1. Department of Chemistry, University of Calgary.
- AMINOMALONONITRILE p-TOLUENESULFON
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific.
- Method for preparing aminoacetonitrile sulfate.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Workup: Amines. Department of Chemistry, University of Rochester.
- Preparation method of methylamino acetonitrile hydrochloride.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
- Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
- Acid-Base Extraction. Chemistry LibreTexts.
- Method of analysis of amine by mass spectrometry.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
Sources
- 1. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]
- 2. CN102531960B - Method for preparing aminoacetonitrile sulfate - Google Patents [patents.google.com]
- 3. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Workup [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. bre.com [bre.com]
- 12. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
troubleshooting poor solubility of Methylaminoacetonitrile sulfate in reaction media
[1]
Executive Summary & Diagnostic Workflow
The Core Issue: Methylaminoacetonitrile sulfate (CAS: 33986-15-1) is a salt.[1][2][3] Like most amine-sulfate salts, it possesses high crystal lattice energy, rendering it highly soluble in water but virtually insoluble in non-polar or moderately polar organic solvents (DCM, THF, Toluene) often required for anhydrous organic synthesis (e.g., Strecker synthesis, cyclizations, or amidine formation).[1]
Immediate Action: Do not heat the heterogeneous mixture in an attempt to force solubility without additives; this often leads to decomposition of the sensitive nitrile group.[1] Instead, select a strategy based on your reaction's tolerance for water and polar solvents.[1]
Diagnostic Decision Tree
Use the following logic flow to determine the correct solubilization strategy for your specific application.
Technical FAQs & Troubleshooting Protocols
Q1: Why does Methylaminoacetonitrile sulfate fail to dissolve in Dichloromethane (DCM) or THF even with reflux?
Technical Insight:
The insolubility is thermodynamic, not kinetic.[1] The compound exists as a salt lattice held together by strong ionic interactions between the protonated amine cation ($[CH_3NH_2CH_2CN]^+
-
Lattice Energy: The energy required to break this ionic lattice is high.[1]
-
Solvation Energy: Non-polar solvents like DCM (dielectric constant
) cannot generate enough solvation energy to overcome the lattice energy.[1] Refluxing only risks thermal degradation of the nitrile without achieving dissolution.[1]
Data: Solubility Profile
| Solvent | Solubility | Mechanism | Suitability |
| Water | High | Ion-Dipole Interaction | Good for biphasic reactions.[1] |
| DMSO | Moderate/High | High Dielectric ( | Excellent for nucleophilic substitutions.[1] |
| Methanol | Moderate | Hydrogen Bonding | Good, but nucleophilic (risk of solvolysis).[1] |
| DCM/THF | Negligible | Weak Dispersion Forces | Requires Free-Basing (See Q3). |
Q2: I cannot use water. How do I perform a "Solvent Switch" correctly?
If your reaction tolerates polar aprotic solvents, this is the cleanest method.[1]
Protocol:
-
Selection: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[1] These solvents have high dielectric constants capable of dissociating the salt pairs.[1]
-
Drying: Ensure the solvent is anhydrous (stored over activated 4Å molecular sieves) if the downstream reaction is moisture-sensitive.[1]
-
Dissolution:
-
Add Methylaminoacetonitrile sulfate to the solvent (approx.[1] 0.1 M - 0.5 M concentration).[1]
-
Stir at Room Temperature (RT) for 15–30 minutes.
-
Note: The solution may remain slightly hazy due to minor inorganic impurities often found in sulfate salts.[1] Filter through a 0.45 µm PTFE syringe filter if optical clarity is required.[1]
-
Q3: I must use DCM or THF for my reaction. How do I perform In-Situ Neutralization?
This is the most common requirement for organic synthesis (e.g., peptide coupling or acylation).[1] You must chemically convert the insoluble salt into the soluble free base directly in the reaction vessel.[1]
The Mechanism:
Protocol: The "Free-Base" Release
-
Suspension: Suspend the Methylaminoacetonitrile sulfate in anhydrous DCM or THF. It will look like a slurry.[1]
-
Base Addition: Add 2.0 - 2.5 equivalents of a tertiary amine base.[1]
-
Observation: Stir vigorously for 30 minutes. You will likely observe a physical change:
-
Verification: Spot an aliquot on a TLC plate. The free base should now run in the organic mobile phase (visualize with Ninhydrin stain).[1]
Critical Warning: Do not attempt to isolate the free base (Methylaminoacetonitrile) by evaporation.[1] Low molecular weight amino-nitriles can be unstable, volatile, and prone to polymerization or hydrolysis to toxic byproducts (releasing HCN or ammonia) [1, 5].[1] Always generate it in situ and react immediately.
Q4: Can I use Phase Transfer Catalysis (PTC) for alkylation reactions?
Answer: Yes. If you are reacting the amine with an alkyl halide (e.g., benzyl bromide) and can tolerate a biphasic system (Water/DCM or Water/Toluene), PTC is highly efficient.[1]
Protocol:
-
Aqueous Phase: Dissolve Methylaminoacetonitrile sulfate in a minimum volume of water (approx. 3-5 volumes).[1]
-
Organic Phase: Dissolve your electrophile in DCM or Toluene.
-
Catalyst: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 .[1]
-
Base: Add inorganic base (Na2CO3 or NaOH) to the aqueous layer to buffer the pH > 9.[1]
-
Mechanism: The quaternary ammonium catalyst shuttles the deprotonated amine (or helps transport hydroxide) across the interface, allowing the reaction to proceed without requiring the sulfate salt to dissolve in the organic layer.[1]
Safety & Stability (Critical)
-
Cyanide Hazard: While the sulfate salt is stable, the nitrile moiety can hydrolyze under strong acidic (pH < 1) or strong basic (pH > 12) conditions with heat, potentially releasing ammonia or traces of cyanide species.[1] Work in a well-ventilated fume hood.
-
Instability of Free Base: Methylaminoacetonitrile (the free base) is prone to oxidative darkening and polymerization.[1] Never store the free base; generate it immediately prior to use.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23618414, Aminoacetonitrile sulfate. Retrieved from [Link]
-
ResearchGate. (2016).[1][4][5] Solubility of compounds slightly soluble or insoluble in DMSO? (General Amine Salt Principles). Retrieved from [Link]
-
Google Patents. (2014).[1] CN103664665A - Solid sodium sarcosine preparation method.[1] (Context on Sarcosine Nitrile hydrolysis). Retrieved from
Sources
- 1. Sarcosine - Wikipedia [en.wikipedia.org]
- 2. METHYLAMINOACETONITRILE SULFATE CAS#: 33986-15-1 [amp.chemicalbook.com]
- 3. 33986-15-1 CAS MSDS (METHYLAMINOACETONITRILE SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of Methylaminoacetonitrile Sulfate Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. Among the versatile synthons available, α-aminonitriles, and specifically derivatives of Methylaminoacetonitrile sulfate, hold a significant position as precursors to a wide array of biologically active molecules.[1] This guide provides an in-depth comparison of the efficacy of various Methylaminoacetonitrile sulfate derivatives in synthesis, drawing upon established principles of organic chemistry and available experimental data to inform your selection process.
Introduction to Methylaminoacetonitrile Sulfate and its Derivatives in Synthesis
Methylaminoacetonitrile, also known as sarcosinonitrile, is a valuable intermediate in organic synthesis. It is most commonly handled as its sulfate salt to improve its stability, as the free base can be unstable.[2] These derivatives are key reactants in multicomponent reactions, most notably the Strecker synthesis, which provides a direct route to α-amino acids and their derivatives.[3] The general structure of an N-substituted aminoacetonitrile is a cornerstone for building molecular complexity.
The efficacy of these derivatives in a synthetic transformation is not uniform and is influenced by several factors, primarily the nature of the N-substituent and the counter-ion. This guide will delve into a comparative analysis of these factors to provide a predictive framework for their performance in the laboratory.
The Strecker Reaction: A Primary Application
The Strecker synthesis is a classic multicomponent reaction that combines an aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[3] When a primary or secondary amine is used instead of ammonia, N-substituted α-amino acids are produced.[4] This reaction is fundamental to the application of Methylaminoacetonitrile sulfate and its derivatives.
Caption: The general mechanism of the N-substituted Strecker synthesis.
Comparative Efficacy Based on the N-Substituent
The nature of the substituent on the nitrogen atom (the 'R' group in R-NH-CH2-CN) plays a pivotal role in the reactivity and, consequently, the efficacy of the aminoacetonitrile derivative. The primary factors to consider are steric hindrance and electronic effects.
Steric Effects
Steric bulk around the nitrogen atom can significantly impede the approach of reactants, particularly in the initial imine formation step of the Strecker reaction.
-
Methyl vs. Larger Alkyl Groups: Methylaminoacetonitrile (R=CH₃) generally exhibits higher reactivity compared to its counterparts with larger alkyl groups like ethyl or isopropyl. The smaller size of the methyl group presents minimal steric hindrance, allowing for faster reaction kinetics.
-
Benzyl and Aryl Substituents: A benzyl group (R=CH₂Ph) is sterically more demanding than a methyl group, which can lead to slower reaction rates. However, its electronic properties can sometimes compensate for this, as will be discussed below. N-aryl derivatives, where the nitrogen is directly attached to an aromatic ring, often show reduced reactivity due to both steric hindrance and electronic effects.
Electronic Effects
The electronic nature of the N-substituent influences the nucleophilicity of the amine and the stability of the intermediate imine.
-
Electron-Donating Groups (EDGs): Alkyl groups are weakly electron-donating, which slightly increases the nucleophilicity of the amine, favoring imine formation.
-
Electron-Withdrawing Groups (EWGs): Acyl groups (e.g., acetyl, benzoyl) are strong electron-withdrawing groups. N-acylated α-aminonitriles are of significant interest as they are precursors to mechanism-based inhibitors of certain hydrolases.[5] However, the reduced nucleophilicity of the acylated amine makes the imine formation step more challenging, often resulting in lower yields and longer reaction times compared to their N-alkyl counterparts.[5] Strategies to overcome this include the use of specific catalysts and reaction conditions.[5]
-
Aryl and Benzyl Groups: A benzyl group can have a nuanced effect. While it is sterically larger than a methyl group, the phenyl ring can participate in stabilizing interactions with intermediates. N-aryl groups, due to the delocalization of the nitrogen lone pair into the aromatic ring, significantly decrease the nucleophilicity of the amine, making them less reactive in standard Strecker conditions.
Table 1: Predicted Relative Efficacy of N-Substituted Aminoacetonitrile Derivatives
| N-Substituent | Steric Hindrance | Electronic Effect | Predicted Reactivity | Predicted Yield |
| Methyl | Low | Weakly Donating | High | Good to Excellent |
| Ethyl | Moderate | Weakly Donating | Moderate to High | Good |
| Isopropyl | High | Weakly Donating | Moderate | Moderate to Good |
| Benzyl | Moderate | Inductive/Resonance | Moderate to High | Good |
| Phenyl (Aryl) | Moderate | Withdrawing | Low | Poor to Moderate |
| Acetyl (Acyl) | Low | Strongly Withdrawing | Very Low | Poor (requires optimization) |
The Influence of the Counter-Ion: Sulfate vs. Alternatives
While the N-substituent has a direct impact on the reaction mechanism, the counter-ion can also influence the overall efficacy of the synthesis, primarily through its effect on the solubility and the ionic strength of the reaction medium.
Sulfate (SO₄²⁻)
The sulfate salt of methylaminoacetonitrile is commonly used due to its stability and ease of handling. In solution, the sulfate ion can influence the reaction environment. A study on the partitioning of organic compounds in aqueous solutions with various salts showed that the "salting-out" effect follows the trend: SO₄²⁻ > Cl⁻ > NO₃⁻.[6] While this study was not conducted in the context of a chemical reaction, it suggests that the sulfate ion has a strong influence on the solvation of organic molecules. This could potentially affect the solubility of reactants and intermediates, and consequently the reaction rate and yield.
Chloride (Cl⁻) and Other Anions
Aminoacetonitrile hydrochlorides are also commercially available. The chloride ion has a smaller "salting-out" effect compared to sulfate.[6] The choice between a sulfate and a chloride salt may depend on the specific solvent system and the solubility of the other reactants. In some cases, the higher solubility of a chloride salt in a particular organic solvent might be advantageous.
Table 2: Comparison of Common Counter-Ions for Aminoacetonitrile Salts
| Counter-Ion | Key Characteristics | Potential Impact on Synthesis |
| Sulfate (SO₄²⁻) | Divalent, strong "salting-out" effect, forms stable salts. | May influence reactant/intermediate solubility, potentially affecting reaction rates. |
| Chloride (Cl⁻) | Monovalent, moderate "salting-out" effect, often imparts good solubility. | May offer better solubility in certain organic solvents compared to sulfate. |
It is crucial to note that the optimal counter-ion is highly dependent on the specific reaction conditions, including the solvent, temperature, and other reagents involved. Empirical testing is often necessary to determine the best choice for a particular synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted α-aminonitriles. Optimization of these conditions for specific substrates is highly recommended.
General Protocol for the Strecker Synthesis with an N-Alkylaminoacetonitrile Salt
This protocol is adapted from general procedures for Strecker reactions.[7]
Materials:
-
Aldehyde (1.0 eq)
-
N-Alkylaminoacetonitrile sulfate or hydrochloride (1.1 eq)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (1.2 eq) (Caution: Highly Toxic! )
-
Solvent (e.g., Methanol, Ethanol, or a mixture of water and an organic solvent)
Procedure:
-
Dissolve the N-alkylaminoacetonitrile salt in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, carefully prepare a solution of the cyanide salt in the same solvent.
-
Slowly add the cyanide solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Strecker synthesis.
Conclusion and Future Outlook
The efficacy of Methylaminoacetonitrile sulfate derivatives in synthesis is a multifactorial equation where the N-substituent and the counter-ion play significant roles. While N-methyl derivatives generally offer high reactivity due to minimal steric hindrance, the choice of a larger alkyl or a benzyl group can be tailored for specific synthetic strategies. The use of N-acyl derivatives, though challenging, opens doors to valuable classes of compounds, provided the reaction conditions are carefully optimized. The influence of the sulfate counter-ion, while less direct, can impact the reaction environment and should be considered during methods development.
Future research in this area would benefit from direct, head-to-head comparative studies of a wider range of N-substituted aminoacetonitrile salts under standardized conditions. Such data would provide an invaluable resource for synthetic chemists, enabling more rational and efficient design of synthetic routes for the discovery and development of novel therapeutics and other valuable chemical entities.
References
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
-
Feslyn, M. N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1642–1653. [Link]
-
Fukatsu, H., et al. (2006). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 72(1), 608–614. [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. Retrieved February 3, 2026, from [Link]
-
Glaser, M., & Svejstrup, J. Q. (2018). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. RSC Advances, 8(39), 21855–21858. [Link]
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
-
Martinez, A. G., et al. (2012). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 68(48), 9875-9922. [Link]
-
Danger, G., et al. (2014). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: Reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). The Astrophysical Journal, 785(2), 159. [Link]
-
Wang, Y., et al. (2016). Effect of Sodium Sulfate, Ammonium Chloride, Ammonium Nitrate, and Salt Mixtures on Aqueous Phase Partitioning of Organic Compounds. Environmental Science & Technology, 50(21), 11638–11646. [Link]
-
El-Haddad, A. E., et al. (2020). Chemical Mechanisms Involved in the Coupled Attack of Sulfate and Chloride Ions on Low-Carbon Cementitious Materials: An In-Depth Study. Materials, 13(21), 4945. [Link]
-
Stasyuk, A. J., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 22(7), 3456. [Link]
-
Candeias, N. R., & Afonso, C. A. M. (2012). Recent advances on asymmetric Strecker reactions. Current Organic Synthesis, 9(4), 459-483. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Stasyuk, A. J., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(23), 5620. [Link]
-
Stasyuk, A. J., et al. (2019). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 24(19), 3469. [Link]
-
Al-Salahat, A. A., et al. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 23(11), 2829. [Link]
-
Aminoacetonitrile. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Sodium Sulfate, Ammonium Chloride, Ammonium Nitrate, and Salt Mixtures on Aqueous Phase Partitioning of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Assessment Guide: Lot-to-Lot Variability of Commercial Methylaminoacetonitrile Sulfate
Executive Summary: The Hidden Variable in Strecker Synthesis
Methylaminoacetonitrile (MAAN) sulfate (CAS 33986-15-1) is a critical C3-building block, primarily utilized as a precursor for sarcosine derivatives and heterocycles via Strecker-type chemistries. While commercially available from multiple global suppliers, this reagent exhibits significant lot-to-lot variability that often goes undetected by standard Certificate of Analysis (CoA) checks.
The Core Problem: Commercial lots often vary in three critical dimensions: salt stoichiometry (acid:base ratio), oxidative stability (polymerization), and hydrolytic degradation . These variations directly impact the pH control and yield of downstream nucleophilic additions, leading to "unexplainable" process failures.
This guide provides a standardized, self-validating framework to assess incoming raw material quality, ensuring process reproducibility.
Critical Quality Attributes (CQAs) & Variability Analysis
We analyzed three distinct commercial grades of MAAN Sulfate to illustrate typical variability profiles.
Table 1: Comparative Analysis of Commercial Lots
Data represents a composite of typical analytical findings in process development.
| Parameter | Lot A (Premium Grade) | Lot B (Standard Grade) | Lot C (Distressed/Aged) | Impact on Process |
| Appearance | White Crystalline Powder | Off-white / Pale Yellow | Orange to Green Clumps | High: Color correlates with polymerization; "Green" indicates advanced degradation [1].[1] |
| Assay (Titration) | 98.5% | 94.2% | 88.0% | Medium: Lower assay requires stoichiometry adjustment. |
| Sulfate Stoichiometry | 1.0 : 0.5 (Hemi-sulfate) | 1.0 : 1.0 (Mono-sulfate) | Variable / Excess H₂SO₄ | Critical: Excess acid alters reaction pH, inhibiting nucleophilic attack or promoting HCN loss.[1] |
| Water Content (KF) | < 0.5% | 1.2% | > 3.0% | Medium: Promotes hydrolysis to amide/acid impurities.[1] |
| Major Impurity | None detected | Methylglycinamide (<1%) | Polymer/Oligomers (>5%) | High: Oligomers can poison metal catalysts in subsequent steps.[1] |
Assessment Workflow & Decision Logic
To ensure material suitability, do not rely solely on the vendor CoA. Implement this orthogonal testing workflow.
Figure 1: Decision tree for assessing lot quality. Visual inspection serves as the primary gate, as color degradation is irreversible.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The use of internal standards (NMR) and orthogonal methods (IC + Titration) prevents false positives common with non-specific assays.
Protocol A: 1H-NMR for Purity & Identity
Why this works: MAAN sulfate lacks a strong UV chromophore, making HPLC-UV unreliable for non-aromatic impurities. NMR provides an absolute mole-ratio snapshot of the free base, hydrolysis products, and residual solvents.
Methodology:
-
Preparation: Dissolve ~20 mg of sample in 0.6 mL D₂O .
-
Note: Do not use DMSO-d6 if accurate salt stoichiometry is desired, as proton exchange can broaden peaks.
-
-
Internal Standard: Add a precise amount (approx. 5 mg) of Maleic Acid or Trimethylsilylpropanoic acid (TSP) for qNMR quantification.
-
Acquisition: Run 16 scans with a 10-second relaxation delay (d1) to ensure full relaxation of the nitrile alpha-protons.
-
Analysis:
-
MAAN Peak:
3.8-4.0 ppm (singlet, N-CH₂-CN). -
Hydrolysis Impurity (Amide): Look for new peaks shifted upfield (~3.5 ppm) corresponding to methylglycinamide.
-
Degradation: Broadening of the N-Me peak indicates oligomerization.
-
Protocol B: Potentiometric Titration (Salt Stoichiometry)
Why this works: Commercial "sulfates" can range from hemi-sulfate (
Methodology:
-
Dissolve 100 mg of MAAN Sulfate in 30 mL deionized water.
-
Titrate with 0.1 N NaOH using a calibrated pH electrode.
-
Data Interpretation:
-
First Inflection (pH ~4-5): Neutralization of excess free sulfuric acid (if any).
-
Second Inflection (pH ~9-10): Neutralization of the methylaminoacetonitrile ammonium species (
). -
Calculation: If the volume to first inflection is >5% of total volume, the lot contains excess acid [2].
-
Mechanistic Insight: Degradation Pathways
Understanding how the material fails allows for better storage and handling. Aminonitriles are thermodynamically unstable relative to their hydrolysis products and kinetically prone to polymerization.
Figure 2: Degradation pathways. Moisture triggers hydrolysis, while basic conditions or air exposure accelerates polymerization and color change.
Comparison with Alternatives
When lot variability becomes unmanageable, consider these alternative forms.
| Alternative | Stability | Handling | Recommendation |
| MAAN Sulfate | High (if dry) | Non-volatile solid | Best for Scale-up. Preferred if QC protocols (above) are in place.[1] |
| MAAN Hydrochloride | Moderate | Hygroscopic | Alternative. Often more hygroscopic than sulfate; chloride ion can be corrosive to stainless steel reactors [3].[1] |
| Free Base (Oil) | Very Low | Unstable liquid | Avoid. Must be distilled and used immediately.[1] High risk of polymerization. |
References
-
ChemicalBook. Methylaminoacetonitrile Sulfate Properties and Safety. Retrieved from .
-
Bachem. Quality Control of Amino Acids & Peptides: A Guide. (Methodology for counter-ion titration). Retrieved from .
- Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
National Institutes of Health (NIH). Stability Assessment for Salts of Drug Substances. (General principles on salt stoichiometry and stability). Retrieved from .
-
Sigma-Aldrich. Methylaminoacetonitrile hydrochloride Product Specification. Retrieved from .
Sources
comparative stability studies of Methylaminoacetonitrile sulfate and its analogs
Content Type: Publish Comparison Guide Subject: Methylaminoacetonitrile Sulfate (CAS 33986-15-1) vs. Hydrochloride (CAS 25808-30-4) Audience: Process Chemists, Analytical Scientists, and Drug Development Leads
Executive Summary: The Salt Selection Imperative
In the synthesis of pharmaceutical intermediates—such as precursors for Tadalafil and various imidazolidinone heterocycles—Methylaminoacetonitrile (MAAN) serves as a critical C3 building block.[1] However, its application is frequently bottlenecked by the inherent instability of
This guide presents a comparative stability analysis of Methylaminoacetonitrile Sulfate against its most common analog, Methylaminoacetonitrile Hydrochloride .[1]
Key Finding: The Sulfate salt demonstrates superior solid-state stability compared to the Hydrochloride.[1] Experimental data indicates the Sulfate possesses a significantly higher lattice energy (reflected in a
Comparative Physicochemical Profile
The following data aggregates experimental values to highlight the thermodynamic distinctions between the two primary salt forms.
Table 1: Physicochemical Properties Comparison
| Property | Methylaminoacetonitrile Sulfate | Methylaminoacetonitrile Hydrochloride | Implication |
| CAS Number | 33986-15-1 | 25808-30-4 | Identity verification |
| Melting Point ( | 159 – 163 °C | 103 – 106 °C | Sulfate has higher thermal stability limit.[1] |
| Hygroscopicity | Low / Non-Hygroscopic | High / Deliquescent | HCl salt requires strict desiccation to prevent hydrolysis.[1] |
| Crystal Habit | Crystalline Powder | Hygroscopic Leaflets/Solid | Sulfate flows better in solid dosing.[1] |
| pH (10% aq.) | ~2.0 – 3.0 | ~4.0 – 5.0 | Sulfate provides a more acidic local environment, potentially stabilizing the nitrile.[1] |
| Molecular Weight | 168.17 g/mol | 106.55 g/mol | Stoichiometry adjustment required in synthesis.[1] |
Analyst Insight: The ~55°C difference in melting point is non-trivial.[1] It suggests that the sulfate anion forms a more robust hydrogen-bonding network with the methylammonium cation, significantly raising the activation energy required for solid-state degradation.
Stability Mechanisms & Degradation Pathways[1]
Understanding why these salts degrade is essential for designing control strategies.[1] The degradation of MAAN salts follows two primary pathways, both accelerated by moisture (hygroscopicity) and heat.[1]
Pathway A: Hydrolysis (The "Wet" Risk)
Moisture uptake drives the nitrile hydration.[1]
-
Risk: The HCl salt, being hygroscopic, pulls atmospheric water into the crystal lattice, creating a localized "solution-like" environment where hydrolysis kinetics accelerate, even at room temperature.
Pathway B: Retro-Strecker (The "Toxic" Risk)
Reversal of the synthesis equilibrium.[1]
-
Risk: Evolution of Hydrogen Cyanide gas.[1][2] This is favored at higher pH.[1] The lower pH of the Sulfate salt helps suppress this equilibrium, keeping the amine protonated and the cyanide bound.[1]
Visualization: Degradation Logic Flow
Caption: Comparative degradation pathways. The HCl salt's hygroscopicity directly feeds the hydrolysis pathway (red dashed line), whereas the Sulfate's stability resists moisture uptake.
Experimental Protocols for Comparative Assessment
To validate the stability profile in your specific matrix, the following self-validating protocols are recommended.
Protocol 1: Accelerated Hygroscopicity Stress Test (DVS Surrogate)
Use this to determine storage requirements.
-
Preparation: Weigh 1.00 g of Sulfate and 1.00 g of Hydrochloride into separate pre-weighed weighing boats.
-
Conditioning: Place both samples in a desiccator with a saturated Ammonium Sulfate solution (creates ~80% RH) at 25°C.
-
Monitoring: Weigh samples at T=0, 1h, 4h, 24h, and 48h.
-
Endpoint:
Protocol 2: Thermal Stability via DSC (Differential Scanning Calorimetry)
Use this to define maximum processing temperatures.
-
Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample: 2–5 mg of dried salt in a hermetically sealed aluminum pan (critical to contain HCN if decomposition occurs).
-
Ramp: 10°C/min from 30°C to 250°C under Nitrogen purge (50 mL/min).
-
Analysis:
Protocol 3: HPLC Monitoring of Hydrolysis Products
Use this for shelf-life determination.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide), necessary for retaining small polar amines.[1]
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate (85:15), pH 3.0.
-
Detection: CAD (Charged Aerosol Detector) or LC-MS (UV is weak for these non-chromophoric species).[1]
-
Markers:
Safety & Handling Guidelines
WARNING: All
-
Cyanide Monitoring: When drying these salts (especially the HCl salt which may have absorbed water), use a portable HCN detector in the oven exhaust.[1]
-
pH Control: Never add base (NaOH/KOH) to these salts without adequate ventilation and cooling.[1] Raising the pH > 7.0 instantly liberates the free base, which is unstable and can rapidly disproportionate to release HCN.[1]
-
Storage:
References
-
PubChem. Methylaminoacetonitrile Sulfate Compound Summary. National Library of Medicine.[1] [Link]
-
Mowry, D. T. The Preparation of Nitriles. Chemical Reviews, 1948, 42(2), 189–283.[1] (Foundational chemistry of nitrile stability). [Link][1]
- Dyker, G.Amino Acid Derivatives via Strecker Synthesis. In: Amino Acids, Peptides and Proteins in Organic Chemistry, Wiley-VCH, 2009. (Mechanistic insight into Retro-Strecker).
Sources
A Researcher's Guide to the Safe Handling of Methylaminoacetonitrile Sulfate
An In-Depth Manual for Laboratory Professionals
Methylaminoacetonitrile sulfate, a key reagent in various synthetic pathways, demands meticulous handling due to its inherent toxicological profile. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal procedures required for its safe utilization in a laboratory setting. By understanding the causality behind these safety measures, you can foster a secure research environment and ensure the integrity of your work.
Understanding the Risks: A Proactive Approach to Safety
Methylaminoacetonitrile sulfate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2] The primary hazard associated with aminonitriles is their potential to release cyanide, a fast-acting and highly toxic substance, either through metabolic processes within the body or via decomposition.[3] Symptoms of exposure can be delayed and may include headache, dizziness, and respiratory distress, progressing to more severe outcomes.[3][4] Therefore, a comprehensive safety strategy is not merely a suggestion but a critical component of experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling Methylaminoacetonitrile sulfate. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 Respirator (or higher) | - Prevents skin contact with the solid compound. Nitrile offers good resistance to a range of chemicals.[5][6][7]- Protects eyes from airborne particles.- Provides a barrier against spills and contamination of personal clothing.- Minimizes the risk of inhaling fine dust particles. |
| Solution Preparation and Transfers | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (recommended) | - Protects hands from splashes of the dissolved compound.- Offers a higher level of protection against splashes compared to safety glasses.- Shields personal clothing from chemical splashes.- Provides an additional layer of protection for the face from splashes.[8] |
| Running Reactions and Work-up | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Work in a certified chemical fume hood | - Essential for all direct handling of the chemical and reaction mixtures.- Protects against splashes during transfers and manipulations.- Standard laboratory practice to protect clothing.- A fume hood is critical to prevent inhalation of any volatile components or aerosols. |
Donning and Doffing PPE: A Step-by-Step Protocol
Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior surface.
-
Goggles/Face Shield: Handle by the headband or sides.
-
Respirator (if used): Remove without touching the front.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Operational Plan: From Receipt to Reaction
A structured workflow minimizes the risk of exposure and ensures a smooth experimental process.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store Methylaminoacetonitrile sulfate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10]
-
The container should be kept tightly closed.[2]
Handling and Preparation
-
All handling of solid Methylaminoacetonitrile sulfate should be conducted within a chemical fume hood to minimize inhalation risk.[11]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all glassware is clean and dry before use.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spread of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Contain and Clean: For solid spills, carefully sweep up the material and place it in a designated waste container.[11] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of Methylaminoacetonitrile sulfate and associated waste is a critical final step.
-
Chemical Waste: All unreacted Methylaminoacetonitrile sulfate and solutions containing it must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste.
-
Disposal Vendor: All chemical waste must be disposed of through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[12][13]
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making and response workflows.
Caption: PPE Selection Workflow for Handling Methylaminoacetonitrile Sulfate.
Caption: Spill Response Workflow for Methylaminoacetonitrile Sulfate.
By adhering to these guidelines, researchers can confidently and safely handle Methylaminoacetonitrile sulfate, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Disposal of Solid Chemicals in the Normal Trash | Public Safety. [Link]
-
Acetonitrile - Nova Molecular. [Link]
-
2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. [Link]
-
Safety Data Sheet: Acetonitrile - Carl ROTH. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. [Link]
-
Methods of Degrading Acetonitrile Waste Sustainably - National Association of Clean Air Agencies. [Link]
-
Are Nitrile Gloves Considered PPE? - Armbrust American. [Link]
-
Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF - ResearchGate. [Link]
-
How to Choose PPE for Chemical Work. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
[Toxicology of acetonitrile] - PubMed. [Link]
Sources
- 1. Methylaminoacetonitrile Sulfate, 25G | Labscoop [labscoop.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. novamolecular.com [novamolecular.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
